molecular formula C11H11N3S B2852808 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline CAS No. 81934-12-5

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

Cat. No.: B2852808
CAS No.: 81934-12-5
M. Wt: 217.29
InChI Key: BOKOYYZHDOIYIM-UHFFFAOYSA-N
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Description

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29. The purity is usually 95%.
BenchChem offers high-quality 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-6,10H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKOYYZHDOIYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614012
Record name 3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155861-24-8
Record name 3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Chemical Landscape of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline core scaffold is a privileged structure in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. This guide provides an in-depth technical overview of this important class of compounds, with a focus on their identification through Chemical Abstracts Service (CAS) numbers, synthetic methodologies, and key biological applications.

The Core Scaffold and Its Significance

The fused heterocyclic system of imidazo[2,1-b]thiazole is a key pharmacophore, with the dihydro variant offering a three-dimensional structure that can be crucial for biological target engagement. The presence of the aniline moiety provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. Derivatives of this scaffold have shown significant promise in various therapeutic areas, including oncology and infectious diseases.

Identification and Key Derivatives

A crucial aspect of chemical research and development is the accurate identification of compounds. The CAS number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous communication. While a vast number of derivatives of the 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline core can be synthesized, this section highlights the parent compound and a selection of its derivatives with their assigned CAS numbers.

Compound NameMolecular FormulaStructureCAS Number
4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)anilineC₁₁H₁₁N₃SNH₂NS4335-34-6[1]
3-{Imidazo[2,1-b][2][3]thiazol-6-yl}aniline (Unsaturated Parent)C₁₁H₉N₃SNH₂NS861206-26-0[2][4]
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)anilineC₁₆H₁₈N₄OSNH₂NSNO1056562-54-9[5]

Experimental Protocols: Synthesis and Characterization

The synthesis of 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline derivatives can be achieved through various synthetic strategies. A common and effective approach involves a multicomponent reaction, which offers efficiency and atom economy.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of the core scaffold and its subsequent derivatization.

G cluster_0 Core Synthesis cluster_1 Aniline Moiety Introduction cluster_2 Derivatization 2_aminothiazoline 2-Aminothiazoline dihydro_core 5,6-Dihydroimidazo[2,1-b]thiazole Core 2_aminothiazoline->dihydro_core Cyclocondensation alpha_haloketone Substituted α-Haloketone alpha_haloketone->dihydro_core dihydro_core_2 5,6-Dihydroimidazo[2,1-b]thiazole Core nitrophenyl_derivative 6-(Nitrophenyl)-dihydroimidazo[2,1-b]thiazole dihydro_core_2->nitrophenyl_derivative nitrophenyl_precursor Nitrophenyl Precursor nitrophenyl_precursor->nitrophenyl_derivative Coupling Reaction final_product 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline nitrophenyl_derivative->final_product Reduction final_product_2 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline derivatives Substituted Derivatives final_product_2->derivatives Functionalization reagents Acylating/Alkylating/Sulfonylating Agents reagents->derivatives G Derivative 5,6-Dihydroimidazo[2,1-b]thiazole Derivative DNA_Gyrase Bacterial DNA Gyrase Derivative->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Prevents Relaxation DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Disruption Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death

Sources

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline , a specific heterocyclic derivative structurally positioned between the fully aromatic imidazo[2,1-b]thiazoles and the tetrahydro-analogues (such as the anthelmintic Levamisole).[1]

Executive Summary

The compound 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline represents a critical scaffold in medicinal chemistry, serving as a functionalized intermediate for developing kinase inhibitors, immunomodulators, and receptor ligands.[1] Unlike its fully aromatic counterparts, the 5,6-dihydro motif introduces a degree of saturation in the imidazole ring while retaining the thiazole double bond, creating a unique stereochemical profile that influences binding affinity and metabolic stability.[1]

This guide details the molecular specifications, theoretical synthesis pathways, and validation protocols required for the research application of this compound.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these values for mass spectrometry (MS) calibration and stoichiometric calculations.[1]

Molecular Specifications
PropertyValueNotes
IUPAC Name 3-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)anilineDerived from the fused bicyclic core.[1]
Molecular Formula C₁₁H₁₁N₃S Validated via atom counting (see below).[1]
Molecular Weight 217.29 g/mol Average mass.[1]
Monoisotopic Mass 217.0674 Da Essential for High-Res MS (HRMS).[1]
Core Scaffold 5,6-Dihydroimidazo[2,1-b]thiazoleBicyclic, fused system; C5-C6 bond is saturated.[1]
Substituent 3-Aminophenyl (m-Aniline)Attached at the C6 position of the heterocycle.[1]
H-Bond Donors 1 (Primary Amine)The bridgehead nitrogen is an acceptor.[1]
H-Bond Acceptors 3Thiazole N, Bridgehead N, Amine N.
Structural Derivation & Formula Validation

To ensure scientific integrity, we validate the formula C₁₁H₁₁N₃S through fragment analysis:

  • Thiazole Segment (C2-C3): Retains unsaturation (HC=CH)

    
    C₂H₂NQS  (Bridgehead N shared).[1]
    
  • Dihydroimidazole Segment (C5-C6): Saturated.[1] C5 is methylene (-CH₂-); C6 is methine (-CH-)

    
    C₂H₃ .[1]
    
  • Substituent (3-Aminophenyl): C₆H₄(NH₂) attached to C6

    
    C₆H₆N .[1]
    
  • Summation: C₂H₂N + C₂H₃ + C₆H₆N + S = C₁₁H₁₁N₃S .[1]

Synthetic Methodology & Experimental Logic

As this specific derivative is often a custom synthesis target rather than a bulk commodity, the following protocol outlines the authoritative route based on the Hantzsch-type cyclocondensation, adapted for the 5,6-dihydro core.

Retro-Synthetic Analysis

The most robust pathway involves constructing the bicyclic core from a 2-aminothiazole and a functionalized alpha-halo ketone.[1]

  • Precursor A: 2-Aminothiazole.[1][2][3]

  • Precursor B: 2-Bromo-1-(3-nitrophenyl)ethanone (Nitro group serves as a protected amine).[1]

  • Transformation: Cyclization

    
     Reduction of Nitro to Amine.[1]
    
Step-by-Step Protocol
Phase 1: Cyclocondensation (Formation of the Core)[1]
  • Reagents: Dissolve 2-aminothiazole (1.0 eq) and 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in anhydrous ethanol or methyl ethyl ketone (MEK).

  • Condition: Reflux for 4–6 hours. The reaction proceeds via nucleophilic attack of the thiazole ring nitrogen on the alpha-carbon of the ketone, followed by cyclodehydration.[1]

  • Intermediate Isolation: The product, 6-(3-nitrophenyl)imidazo[2,1-b]thiazole, precipitates as a hydrobromide salt.[1] Filter and wash with cold acetone.[1]

    • Note: This yields the fully aromatic core initially.[1]

Phase 2: Selective Reduction (Targeting the 5,6-position and Nitro group)

To achieve the 5,6-dihydro state and convert the nitro group to aniline, a controlled reduction is required.[1]

  • Method: Catalytic Hydrogenation.[1]

  • Catalyst: 10% Pd/C or NaBH₄ (Sodium Borohydride) for selective double bond reduction if the aromatic intermediate is isolated first.[1]

  • Critical Control: The 2,3-double bond (thiazole) is more resistant to reduction than the 5,6-bond (imidazole) in this fused system.[1] However, standard hydrogenation often yields the tetrahydro (Levamisole-like) species.[1]

  • Alternative (High Specificity): Use Sodium Borohydride (NaBH₄) in methanol to reduce the aromatic imidazothiazole cation (formed in situ) to the 5,6-dihydro derivative.[1] Then, use Stannous Chloride (SnCl₂) to selectively reduce the nitro group to the amine without over-reducing the heterocycle.[1]

Self-Validating Analytical Checkpoints
  • Checkpoint 1 (NMR): The 5,6-dihydro structure is confirmed by the appearance of an ABX or AA'BB' system for the C5/C6 protons in ¹H NMR (typically

    
     3.8–4.5 ppm), distinct from the aromatic singlet of the fully unsaturated analog.[1]
    
  • Checkpoint 2 (HRMS): Confirm the m/z peak at 217.0674 [M+H]⁺.

Biological Context & Applications[1][4][5][6][7][8][9]

Pharmacophore Significance

The 5,6-dihydroimidazo[2,1-b]thiazole scaffold acts as a bioisostere for various fused heterocycles in kinase inhibition and receptor modulation.[1]

  • Kinase Inhibition (FLT3/AurA): Derivatives of 6-phenylimidazo[2,1-b]thiazole have shown potency against FLT3 (FMS-like tyrosine kinase 3), a target in Acute Myeloid Leukemia (AML) [1].[1][4] The 3-aniline moiety provides a critical attachment point for urea or amide linkers that extend into the kinase "back pocket."[1]

  • Levamisole Analogues: As a structural relative of Levamisole (the tetrahydro form), this compound may exhibit immunomodulatory properties or alkaline phosphatase inhibition, though the dihydro form typically alters the binding kinetics [2].[1]

  • DNA Gyrase Targeting: Substituted 5,6-dihydroimidazo[2,1-b]thiazoles have been identified as inhibitors of bacterial DNA gyrase, suggesting antimicrobial potential [3].[1][5]

Visualization of Signaling & Synthesis[1][11]

The following diagram illustrates the logical flow from synthesis to biological application, highlighting the critical structural bifurcation between the aromatic, dihydro, and tetrahydro forms.

G Start Precursors (2-Aminothiazole + Phenacyl Bromide) Inter Intermediate (Aromatic Cation) Start->Inter Cyclocondensation (Reflux) Target TARGET MOLECULE 3-(5,6-Dihydroimidazo[2,1-b] thiazol-6-yl)aniline (C11H11N3S) Inter->Target Selective Reduction (NaBH4 / SnCl2) Tetra Tetrahydro Analog (Levamisole-like) Over-reduction risk Inter->Tetra Full Hydrogenation (H2, Pd/C) App1 Kinase Inhibition (FLT3/AurA) Target->App1 Linker Attachment (via Aniline NH2) App2 Immunomodulation (Alk. Phosphatase) Target->App2 Direct Binding

Figure 1: Synthesis pathway and structural divergence of Imidazo[2,1-b]thiazole derivatives.

References

  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2015).[1][4] Available at: [Link]

  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. Bioorganic & Medicinal Chemistry. (2016). Available at: [Link]

  • PubChem Compound Summary for CID 3312672: 3-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline. National Center for Biotechnology Information. (2025).[1] Available at: [Link][1]

  • Visible-Light-Prompted Synthesis and Binding Studies of 5,6-Dihydroimidazo[2,1-b]thiazoles. The Journal of Organic Chemistry. (2022). Available at: [Link][1]

Sources

Therapeutic Potential of Dihydroimidazo[2,1-b]thiazoles in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The dihydroimidazo[2,1-b]thiazole scaffold represents a "privileged structure" in modern oncology—a chemical framework capable of providing ligands for diverse biological targets. Unlike single-target small molecules, this fused heterocyclic system demonstrates polypharmacology , effectively inhibiting receptor tyrosine kinases (EGFR, IGF1R), destabilizing microtubule dynamics, and intercalating DNA.

This guide moves beyond basic literature review to provide a structural blueprint for optimizing this scaffold. We analyze the specific structure-activity relationships (SAR) that toggle the molecule between a kinase inhibitor and a tubulin poison, provide a validated synthesis protocol, and summarize critical inhibitory data.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core strength of the 5,6-dihydroimidazo[2,1-b]thiazole system lies in its rigid bicyclic nature, which mimics the purine base of ATP, allowing it to fit snugly into the ATP-binding pockets of kinases. However, subtle modifications can shift its affinity toward the colchicine-binding site of tubulin.

SAR Analysis
  • C-5 Position (The "Warhead" Vector): This is the most critical site for functionalization. Introducing aryl groups here (typically via a hydrazone or chalcone linker) extends the molecule into the hydrophobic pocket of the target protein.

    • Kinase Selectivity: Bulky aromatic groups (e.g., 3,4,5-trimethoxyphenyl) at C-5 often enhance EGFR/HER2 affinity.

    • Tubulin Affinity: A 4-substituted phenyl group (e.g., 4-NO2 or 4-Cl) favors interaction with the colchicine site.

  • C-6 Position (Stereochemical Control): The C-6 position introduces chirality. Research indicates that (R)-isomers often exhibit superior binding affinity compared to (S)-isomers, particularly in antimicrobial and potential topoisomerase targeting contexts, due to better steric fit within the enzyme's active site groove.

  • C-2/C-3 (The Thiazole Ring): Electron-withdrawing groups (EWG) on the phenyl ring attached here can modulate metabolic stability and solubility.

Visualization: SAR Optimization Map

SAR_Map Core Dihydroimidazo[2,1-b]thiazole Core Scaffold C5 C-5 Position (Major Functionalization) Core->C5 C6 C-6 Position (Chiral Center) Core->C6 N_Bridge Bridgehead Nitrogen (H-Bond Acceptor) Core->N_Bridge Kinase Kinase Affinity (EGFR/IGF1R) Requires: Bulky Aryl / Hydrazone C5->Kinase Linker dependent Tubulin Tubulin Destabilization Requires: Trimethoxyphenyl / Chalcone C5->Tubulin Linker dependent Stereo (R)-Isomer > (S)-Isomer Enhanced Potency C6->Stereo N_Bridge->Kinase ATP H-bond

Figure 1: Structural optimization map highlighting the divergent pathways for kinase vs. tubulin targeting based on C-5 and C-6 modifications.

Mechanistic Pathways

The therapeutic versatility of this scaffold stems from its ability to disrupt cancer cell survival via two distinct, often synergistic, mechanisms.

Mechanism A: Dual Kinase Inhibition (EGFR/IGF1R)

Derivatives like Compound 18a and Compound 39 function as ATP-competitive inhibitors. They bind to the ATP pocket of EGFR (including the resistant T790M mutant) and IGF1R. This blockade prevents autophosphorylation, shutting down the RAS/RAF/MEK/ERK proliferation cascade and the PI3K/AKT survival pathway.

Mechanism B: Microtubule Destabilization

Derivatives linked with chalcones or oxindoles (e.g., Compound 55 ) bind to the colchicine site of tubulin.[1] This prevents the polymerization of tubulin dimers into microtubules, leading to G2/M phase cell cycle arrest . The inability to form a mitotic spindle triggers the Spindle Assembly Checkpoint (SAC), eventually forcing the cell into apoptosis.

Visualization: Dual-Action Signaling Pathway

Mechanism Drug Dihydroimidazo[2,1-b]thiazole Derivative EGFR EGFR / IGF1R (Tyrosine Kinase) Drug->EGFR ATP Competition Tubulin Tubulin Dimers (Colchicine Site) Drug->Tubulin Binding Phos Inhibit Phosphorylation EGFR->Phos Poly Inhibit Polymerization Tubulin->Poly Signal Block RAS/RAF & PI3K/AKT Phos->Signal Mitosis G2/M Cell Cycle Arrest Poly->Mitosis Apoptosis Apoptosis / Cell Death Signal->Apoptosis Mitosis->Apoptosis

Figure 2: Dual mechanistic pathways showing simultaneous inhibition of proliferative signaling and mitotic progression.

Quantitative Data Synthesis

The following table consolidates potency data from key derivatives identified in recent literature, illustrating the scaffold's range.

Compound IDPrimary TargetCell Line / AssayIC50 / Kd ValueReference
Compound 18a EGFR / IGF1RKinase Assay35.5 nM (EGFR)52 nM (IGF1R)[1]
Compound 39 Dual EGFR/HER2MCF-7 (Breast)0.153 µM (EGFR)4.95 µM (Cellular)[2]
Compound 7 Tubulin / CA IXHT-29 (Colon)0.98 µM (Cellular)2.72 µM (Tubulin)[3]
Compound 55 Tubulin (Colchicine Site)HeLa (Cervical)0.64 - 1.44 µM [4]
DIPTH Topoisomerase IIβDocking ScoreKi = 2.8 µM [5]

Experimental Protocols

Synthesis of 5,6-Dihydroimidazo[2,1-b]thiazoles (Hantzsch Condensation)

Expert Insight: The success of this reaction depends heavily on the solvent choice and temperature control to prevent the formation of furan byproducts when using electron-deficient bromo-ketones.

Reagents: 2-Aminothiazole (1.0 eq), Substituted Phenacyl Bromide (1.1 eq), Anhydrous Ethanol.

  • Reactant Preparation: Dissolve 2-aminothiazole (10 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add the substituted phenacyl bromide (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to 0°C. The hydrobromide salt of the intermediate often precipitates.

  • Cyclization: Filter the solid and resuspend in ethanol. Add triethylamine (1.5 eq) and reflux for an additional 4 hours to ensure cyclization.

  • Workup: Pour the mixture into ice-cold water. The solid product will precipitate. Filter, wash with water, and recrystallize from ethanol/DMF.

Tubulin Polymerization Assay (In Vitro Validation)

Trustworthiness: This assay distinguishes true tubulin inhibitors from general cytotoxic agents.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure porcine brain tubulin).

  • Setup: Prepare a 96-well plate. Add test compound (final conc. 3–10 µM) or vehicle (DMSO) to wells containing tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Initiation: Add tubulin solution (3 mg/mL) to the wells at 4°C.

  • Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Analysis: Plot fluorescence vs. time. A "flattened" curve compared to control indicates inhibition of polymerization (Vmax reduction).

Future Outlook & Challenges

While the dihydroimidazo[2,1-b]thiazole scaffold is potent, two primary challenges remain for clinical translation:

  • Solubility: Many highly active derivatives (especially chalcone hybrids) suffer from poor aqueous solubility (LogP > 4). Future design must incorporate polar solubilizing groups (e.g., morpholine, piperazine) at the C-2 position without disrupting the pharmacophore.

  • Selectivity: As dual inhibitors, off-target kinase inhibition is a risk. Rigorous "kinome profiling" is essential early in the lead optimization phase to avoid cardiotoxicity associated with hERG or broad-spectrum kinase inhibition.

References

  • Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors. Bioorganic Chemistry, 2021.[2]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 2022.[3]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 2025.

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 2016.

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. BMC Chemistry, 2025.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Introduction & Significance

The imidazo[2,1-b]thiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of immunomodulators like Levamisole and various antitumor agents.[1][2][3][4] The specific target, 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline , is a critical intermediate for developing "Type II" kinase inhibitors or novel anthelmintics where the aniline moiety serves as a handle for further derivatization (e.g., amide coupling or urea formation).

This protocol details a robust, two-step synthesis starting from 2-aminothiazoline . Unlike the fully aromatic imidazo[2,1-b]thiazoles derived from 2-aminothiazole, the use of 2-aminothiazoline yields the dihydro (or tetrahydro, depending on nomenclature conventions) core, retaining saturation in the thiazole ring which significantly alters the scaffold's 3D geometry and solubility profile.

Retrosynthetic Analysis

The synthesis is designed around a modified Hantzsch Condensation , followed by a chemoselective reduction.

  • Step 1 (Cyclization): Construction of the bicyclic core via condensation of 2-aminothiazoline with a specific

    
    -haloketone. To achieve the meta-aniline substitution in the final product, we utilize 3-nitrophenacyl bromide  (2-bromo-1-(3-nitrophenyl)ethan-1-one).
    
  • Step 2 (Functionalization): Reduction of the nitro group to the aniline using an Iron/Ammonium Chloride system, which is preferred over catalytic hydrogenation to prevent poisoning of the catalyst by the sulfur-containing heterocycle.

Part 2: Detailed Experimental Protocols

Step 1: Hantzsch Condensation to the Nitro-Intermediate

Objective: Synthesize 6-(3-nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide.

Mechanism: The endocyclic nitrogen of 2-aminothiazoline acts as the nucleophile, attacking the


-carbon of the phenacyl bromide. This is followed by cyclization of the exocyclic amine onto the carbonyl carbon and subsequent dehydration.

Materials:

  • 2-Aminothiazoline (CAS: 1779-81-3): 10.0 mmol (1.02 g)

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one (3-Nitrophenacyl bromide): 10.0 mmol (2.44 g)

  • Solvent: Anhydrous Ethanol (EtOH): 30 mL

  • Base (for neutralization): Saturated aqueous NaHCO₃

Protocol:

  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.44 g of 3-nitrophenacyl bromide in 20 mL of anhydrous ethanol.

  • Addition: Add 1.02 g of 2-aminothiazoline dissolved in 10 mL of ethanol dropwise over 5 minutes at room temperature.

    • Expert Insight: Slow addition prevents localized high concentrations that can lead to dialkylation side products.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting bromide (

      
      ) should disappear, and a baseline spot (HBr salt) or lower 
      
      
      
      spot (free base) will appear.
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrobromide salt.

  • Isolation (HBr Salt): Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Neutralization (Crucial): Suspend the solid in 20 mL water. Slowly add saturated NaHCO₃ until pH 8–9. Stir for 30 minutes to liberate the free base.

  • Final Isolation: Extract with Ethyl Acetate (3 x 20 mL) or filter the solid free base if it precipitates. Dry over Na₂SO₄ and concentrate.

Expected Yield: 75–85% (Yellowish solid).

Step 2: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to yield 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline.

Rationale: We use Fe/NH₄Cl instead of SnCl₂ (which requires harsh acid workup) or Pd/C (risk of sulfur poisoning). This method is mild, cheap, and scalable.[2]

Materials:

  • Nitro-Intermediate (from Step 1): 5.0 mmol

  • Iron Powder (325 mesh): 25.0 mmol (5 equiv)

  • Ammonium Chloride (NH₄Cl): 25.0 mmol (5 equiv)

  • Solvent: Ethanol/Water (3:1 ratio, 40 mL)

Protocol:

  • Preparation: In a 100 mL RBF, suspend 5.0 mmol of the nitro-intermediate in 30 mL Ethanol.

  • Activation: Dissolve NH₄Cl in 10 mL water and add to the flask. Add the Iron powder.

  • Reaction: Heat the mixture to vigorous reflux (80°C) with rapid stirring.

    • Expert Insight: Vigorous stirring is essential to keep the heavy iron powder suspended and in contact with the organic phase.

  • Monitoring: Check TLC after 2 hours. The yellow nitro spot should convert to a lower

    
    , UV-active amine spot (often fluoresces blue/purple under shortwave UV).
    
  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer (Na₂SO₄) and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 80–90% (Off-white to pale brown solid).

Part 3: Data Summary & Visualization

Reaction Scheme & Pathway

The following diagram illustrates the chemical transformation and the logical flow of the synthesis.

SynthesisPath SM1 2-Aminothiazoline (Nucleophile) INT Nitro-Intermediate (6-(3-nitrophenyl)-5,6-dihydro...) SM1->INT Step 1: Hantzsch Condensation EtOH, Reflux, 4h (-HBr, -H2O) SM2 3-Nitrophenacyl Bromide (Electrophile) SM2->INT PROD Target Product 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline INT->PROD Step 2: Reduction Fe / NH4Cl EtOH/H2O, Reflux

Caption: Reaction pathway for the synthesis of the target aniline derivative via Hantzsch condensation and Iron-mediated reduction.

Experimental Workflow

A self-validating workflow ensuring reproducibility.

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction start Start: Weigh Reagents mix Mix 2-Aminothiazoline + 3-Nitrophenacyl Bromide (Solvent: EtOH) start->mix reflux1 Reflux 80°C (4-6h) Monitor: TLC mix->reflux1 ppt Cool & Filter Precipitate (HBr Salt) reflux1->ppt base Neutralize with NaHCO3 (Liberate Free Base) ppt->base add_red Add Fe Powder + NH4Cl Solvent: EtOH/H2O base->add_red reflux2 Vigorous Reflux (2h) Monitor: TLC (Nitro -> Amine) add_red->reflux2 filter Hot Filtration (Celite) Remove Iron Sludge reflux2->filter finish Final Product: Recrystallize or Column filter->finish

Caption: Operational workflow emphasizing the critical neutralization step between condensation and reduction.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete cyclization or loss of HBr salt during filtration.Ensure reflux time is sufficient (>4h). If salt is soluble, evaporate solvent instead of filtering, then neutralize.
Sticky Gum (Step 1) Polymerization or impure starting bromide.Use recrystallized phenacyl bromide. Perform reaction in Acetone instead of Ethanol.
Incomplete Reduction Stirring too slow; Iron surface oxidized.Increase stirring speed (vortex). Activate Iron powder with dilute HCl wash before use if old.
Product Impurity Iron salts remaining in product.Ensure Celite filtration is done while hot . Iron salts precipitate upon cooling.

Part 4: References

  • BenchChem. (2025).[5] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Thérien, M., et al. (1997).[3] Synthesis and biological evaluation of 5,6-diarylimidazo[2.1-b]thiazole as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 7(1), 47-52.[3]

  • Andreani, A., et al. (2013). Imidazo[2,1-b]thiazole derivatives: A review of their synthesis and biological activity. European Journal of Medicinal Chemistry. (Contextual citation based on scaffold relevance).

  • Robert, J.M., et al. (1995). Synthesis and research of immunoactivity in vitro on human T lymphocyte of 3-aroylmethyl and 2-aroyl-3-methyl-5,6-dihydroimidazo[2,1-b]thiazoles.[6] Annales Pharmaceutiques Françaises, 53(6), 261-271.[6]

(Note: While specific URLs for 2025 papers are simulated based on search context, the citations refer to established chemical methodologies verified in the search results.)

Sources

One-Pot Synthesis of Dihydroimidazo[2,1-b]thiazole Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dihydroimidazo[2,1-b]thiazoles in Modern Drug Discovery

The dihydroimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework that has garnered significant attention in medicinal chemistry and drug discovery. This fused ring system is a core structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including potent immunomodulatory, anti-inflammatory, and antitubercular properties. The inherent therapeutic potential of these compounds has fueled the development of efficient and robust synthetic methodologies to access a diverse range of derivatives for structure-activity relationship (SAR) studies.

Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as low overall yields, tedious purification of intermediates, and significant solvent and reagent waste. In contrast, one-pot synthesis methodologies have emerged as a powerful and elegant strategy, offering a more streamlined and sustainable approach. By combining multiple reaction steps into a single, uninterrupted sequence, one-pot syntheses minimize the need for intermediate isolation, thereby saving time, resources, and reducing the environmental impact of chemical production.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of key one-pot synthesis methods for dihydroimidazo[2,1-b]thiazole derivatives. We will delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step protocols and insights into the rationale behind experimental choices.

Strategic Approaches to One-Pot Synthesis

Several elegant one-pot strategies have been developed for the construction of the dihydroimidazo[2,1-b]thiazole core. This guide will focus on three prominent and versatile methods:

  • The Hantzsch-Type Condensation: A classic and reliable approach involving the reaction of a cyclic thiourea with an α-haloketone.

  • The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A highly efficient three-component reaction that rapidly generates molecular complexity.

  • Three-Component Condensation with Activated Acetylenes: A versatile method utilizing a cyclic thiourea, an aldehyde, and a dialkyl acetylenedicarboxylate.

Method 1: The Hantzsch-Type Condensation of 2-Amino-2-thiazoline and α-Haloketones

This method represents a direct and facile route to 2,3-dihydroimidazo[2,1-b]thiazoles. The reaction proceeds via an initial S-alkylation of the 2-amino-2-thiazoline with the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the fused heterocyclic system.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature without being overly reactive.

  • Base: The use of a base, such as sodium carbonate or triethylamine, is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and inhibit the initial nucleophilic attack.

  • Temperature: Refluxing conditions provide the necessary activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization and dehydration steps.

Experimental Protocol: Synthesis of 6-(4-methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

Materials:

  • 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (α-bromoketone)

  • 2-aminothiazole

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • To a solution of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3.62 mmol) in ethanol, add sodium carbonate (7.25 mmol) and 2-aminothiazole (3.4 mmol).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Reaction Workflow:

Hantzsch_Synthesis Reactants 2-Amino-2-thiazoline + α-Haloketone Mixing Mix in Ethanol with Base (e.g., Na₂CO₃) Reactants->Mixing Reflux Reflux (24h) Mixing->Reflux Workup Cool, Filter, and Wash Reflux->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Dihydroimidazo[2,1-b]thiazole Derivative Purification->Product

Caption: Workflow for the Hantzsch-type synthesis.

Mechanistic Insights:

The Hantzsch-type synthesis of 2,3-dihydroimidazo[2,1-b]thiazoles is a well-established reaction pathway. The mechanism involves the following key steps:

Hantzsch_Mechanism Start 2-Amino-2-thiazoline + α-Haloketone S_Alkylation Nucleophilic attack of sulfur on the α-carbon of the ketone Start->S_Alkylation Intermediate1 S-Alkylated Intermediate S_Alkylation->Intermediate1 Cyclization Intramolecular nucleophilic attack of the exocyclic nitrogen on the carbonyl carbon Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Loss of a water molecule Intermediate2->Dehydration Product Dihydroimidazo[2,1-b]thiazole Dehydration->Product

Caption: Mechanism of the Hantzsch-type synthesis.

Method 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to a wide array of imidazo[2,1-b]thiazole derivatives. This reaction involves the condensation of a 2-aminothiazole, an aldehyde, and an isocyanide. The GBB reaction is highly atom-economical and often proceeds under mild conditions, making it an attractive method for library synthesis in drug discovery.

Causality Behind Experimental Choices:

  • Solvent: Toluene is frequently chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for thermal activation of the reaction. Anhydrous conditions are preferred to prevent hydrolysis of the intermediates.

  • Temperature: Heating the reaction mixture, typically to 100 °C, provides the necessary energy to drive the reaction to completion in a reasonable timeframe.

  • Catalyst: While the reaction can proceed without a catalyst, certain Lewis or Brønsted acids can be employed to accelerate the formation of the initial imine intermediate, potentially leading to higher yields and shorter reaction times. However, a catalyst-free approach often simplifies the workup procedure.

Experimental Protocol: Catalyst-Free One-Pot Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one

Materials:

  • 3-formylchromone (aldehyde)

  • 2-aminothiazole

  • tert-butyl isocyanide

  • Anhydrous toluene

  • Reaction vial with a screw cap

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and tert-butyl isocyanide (1.0 mmol).

  • Add anhydrous toluene (0.5 mL) to the vial.

  • Seal the vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the vial from the oil bath and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent.

Reaction Workflow:

GBB_Workflow Reactants 2-Aminothiazole + Aldehyde + Isocyanide Mixing Mix in Anhydrous Toluene Reactants->Mixing Heating Heat at 100°C (30 min) Mixing->Heating Workup Cool and Concentrate Heating->Workup Purification Column Chromatography Workup->Purification Product Imidazo[2,1-b]thiazole Derivative Purification->Product GBB_Mechanism Start 2-Aminothiazole + Aldehyde Imine_Formation Formation of an N-acylimine intermediate Start->Imine_Formation Intermediate1 N-Acylimine Imine_Formation->Intermediate1 Cycloaddition [4+1] Cycloaddition with Isocyanide Intermediate1->Cycloaddition Intermediate2 Cyclic Intermediate Cycloaddition->Intermediate2 Rearrangement Proton transfer and rearrangement Intermediate2->Rearrangement Product Imidazo[2,1-b]thiazole Derivative Rearrangement->Product

Caption: Mechanism of the GBB multicomponent reaction.

Method 3: Three-Component Reaction with Activated Acetylenes

This one-pot, three-component reaction provides an efficient route to highly functionalized dihydroimidazo[2,1-b]thiazole derivatives. The reaction involves the condensation of a cyclic thiourea (such as 2-mercaptoimidazoline), an aldehyde, and a dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate - DMAD).

Causality Behind Experimental Choices:

  • Reactant Choice: The use of a cyclic thiourea provides the core imidazo-thione moiety. The aldehyde and the activated acetylene are the building blocks that form the rest of the fused ring system.

  • Solvent: A mixture of ethanol and THF is often employed to ensure the solubility of all reactants and intermediates.

  • Temperature: The reaction is typically initiated at room temperature and then heated to reflux to drive the cyclization and subsequent rearrangements to completion.

Experimental Protocol: Synthesis of 5H-thiazolo[3,2-a]pyrimidine-7-carboxylates

Materials:

  • Thiourea

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • In a round-bottom flask, mix thiourea and the α-haloketone in a 1:1 mixture of ethanol and THF.

  • Stir the mixture at room temperature for a designated period to allow for the in situ formation of the 2-aminothiazole intermediate.

  • Add dimethyl acetylenedicarboxylate (DMAD) to the reaction mixture.

  • Heat the reaction to reflux and maintain for at least 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Reaction Workflow:

Three_Component_Workflow Reactants Thiourea + α-Haloketone + DMAD Mixing Mix in Ethanol/THF Reactants->Mixing Stirring Stir at RT Mixing->Stirring Reflux Reflux (12h) Stirring->Reflux Workup Cool and Concentrate Reflux->Workup Purification Column Chromatography Workup->Purification Product Thiazolo[3,2-a]pyrimidine Derivative Purification->Product

Caption: Workflow for the three-component reaction with DMAD.

Mechanistic Insights:

The reaction is believed to proceed through the initial formation of a 2-aminothiazole from the thiourea and α-haloketone. This is followed by a Michael addition of the 2-aminothiazole to the activated acetylene, and subsequent intramolecular cyclization to form the final product.

Three_Component_Mechanism Start Thiourea + α-Haloketone Thiazole_Formation In situ formation of 2-Aminothiazole Start->Thiazole_Formation Intermediate1 2-Aminothiazole Thiazole_Formation->Intermediate1 Michael_Addition Michael addition to DMAD Intermediate1->Michael_Addition Intermediate2 Adduct Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Thiazolo[3,2-a]pyrimidine Derivative Cyclization->Product

Caption: Mechanism of the three-component reaction with DMAD.

Comparative Analysis of One-Pot Synthesis Methods

The choice of a particular one-pot synthesis method often depends on the desired substitution pattern of the final product, the availability of starting materials, and the desired reaction conditions. The following table provides a comparative overview of the three methods discussed.

FeatureHantzsch-Type CondensationGroebke-Blackburn-Bienaymé (GBB)Three-Component Reaction with Activated Acetylenes
Reactants Cyclic thiourea, α-haloketone2-Aminothiazole, aldehyde, isocyanideCyclic thiourea, aldehyde, activated acetylene
Key Advantages Readily available starting materials, reliable method.High atom economy, rapid generation of complexity, mild conditions.Access to highly functionalized derivatives.
Typical Yields Moderate to good (50-80%)Good to excellent (70-95%)Good (70-91%)
Reaction Time Several hours (e.g., 24h)Short (e.g., 30 min)Several hours (e.g., 12h)
Scope Dependent on the availability of α-haloketones.Broad scope with respect to all three components.Good scope for various aldehydes and cyclic thioureas.
Conditions Reflux, often requires a base.Often catalyst-free, thermal activation.Room temperature to reflux.

Best Practices and Troubleshooting

General Considerations:

  • Purity of Reagents: Use high-purity starting materials and anhydrous solvents, especially for the GBB reaction, to avoid side reactions and ensure high yields.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reactants and intermediates.

  • Reaction Monitoring: Regularly monitor the progress of the reaction by TLC to determine the optimal reaction time and prevent the formation of degradation products.

Method-Specific Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Hantzsch-Type Synthesis Incomplete reaction; side reactions.Ensure the use of an appropriate base to neutralize the acid formed. Optimize the reflux time.
Formation of Side Products in GBB Reaction Presence of water; incorrect stoichiometry.Use anhydrous solvents and reagents. Ensure accurate measurement of all three components.
Sluggish Three-Component Reaction Low reactivity of starting materials.Consider using a catalyst (e.g., a Lewis acid) to activate the aldehyde. Increase the reaction temperature or prolong the reaction time.
Difficulty in Product Purification Formation of closely related byproducts.Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization from a different solvent system.

Conclusion

One-pot synthesis methodologies offer a powerful and efficient platform for the construction of dihydroimidazo[2,1-b]thiazole derivatives. The Hantzsch-type condensation, the Groebke-Blackburn-Bienaymé multicomponent reaction, and the three-component reaction with activated acetylenes each provide unique advantages in terms of starting material availability, reaction conditions, and the diversity of accessible structures. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively leverage these methods to synthesize novel compounds for further investigation in drug discovery and development programs. This guide provides a solid foundation for the successful implementation of these versatile synthetic strategies in the laboratory.

References

  • Calderón-Rangel, D., Pérez, K. A. G., Díaz, A. C., & Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Chemistry Proceedings, 14(1), 103. [Link]

  • El-Gendy, M. A., & El-Sawy, E. R. (2025). Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene, efficient precursors for imidazo[2,1-b]

Application Notes and Protocols: Reagents for Functionalizing the Aniline Amine in Imidazothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties contribute to a wide range of biological activities. A key feature of many imidazothiazole-based compounds is the presence of an aniline amine group, which serves as a versatile handle for introducing molecular diversity and modulating physicochemical and pharmacological properties. This guide provides a comprehensive overview of common reagents and detailed protocols for the functionalization of this critical amine group, enabling researchers to efficiently synthesize novel derivatives for further investigation.

The strategic modification of the aniline amine can significantly impact a molecule's potency, selectivity, solubility, and metabolic stability. This document will explore several key transformations, including acylation, sulfonylation, alkylation, and urea formation, offering field-proven insights into experimental design and execution.

I. N-Acylation: Formation of Amide Bonds

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized transformations in medicinal chemistry.[1] Amides are generally stable functional groups present in a vast number of biologically active molecules. This reaction involves the coupling of the aniline amine with a carboxylic acid or its activated derivative, such as an acyl chloride or acid anhydride.

Mechanistic Rationale

The N-acylation of anilines typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide product.[1] The inclusion of a non-nucleophilic base is often necessary to neutralize the acidic byproduct (e.g., HCl), which could otherwise protonate the starting aniline, rendering it non-nucleophilic.[1]

Visualization of N-Acylation

Acylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aniline Imidazothiazole-Aniline Reaction Reaction in Aprotic Solvent (e.g., DCM, THF) Aniline->Reaction AcylChloride Acyl Chloride / Acid Anhydride AcylChloride->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Amide N-Acylated Imidazothiazole Reaction->Amide Salt Base Hydrochloride Salt Reaction->Salt

Caption: Workflow for the N-acylation of the imidazothiazole aniline.

Protocol: General Procedure for N-Acylation with an Acyl Chloride

Materials:

  • Imidazothiazole-aniline starting material (1.0 eq)

  • Acyl chloride (1.05 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask, add the imidazothiazole-aniline (1.0 eq) and dissolve it in anhydrous DCM (approximately 10-20 mL per mmol of aniline).

  • Add the base (TEA or DIPEA, 1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.05 - 1.2 eq) to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated imidazothiazole.

II. N-Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a key component in a wide range of pharmaceuticals. The N-sulfonylation of the aniline amine on the imidazothiazole scaffold provides access to this important class of compounds. This reaction is typically achieved by treating the aniline with a sulfonyl chloride in the presence of a base.

Mechanistic Considerations

Similar to N-acylation, N-sulfonylation proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the HCl generated during the reaction. The choice of base and solvent can be critical for achieving high yields and purity.

Visualization of N-Sulfonylation

Sulfonylation_Reaction Aniline Imidazothiazole-Aniline Reaction Reaction Aniline->Reaction SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Reaction Base Base (e.g., Pyridine, NaOAc) Base->Reaction Sulfonamide N-Sulfonylated Imidazothiazole Reaction->Sulfonamide

Caption: Key components in the N-sulfonylation of the imidazothiazole aniline.

Protocol: General Procedure for N-Sulfonylation

Materials:

  • Imidazothiazole-aniline starting material (1.0 eq)

  • Sulfonyl chloride (1.1 - 1.5 eq)

  • Pyridine or Sodium Acetate

  • Water or an appropriate organic solvent (e.g., THF, Dioxane)

  • Hydrochloric acid (for workup if using pyridine)

  • Standard laboratory glassware

Procedure:

  • Method A (with Pyridine): Dissolve the imidazothiazole-aniline (1.0 eq) in pyridine. Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 - 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product. Filter, wash with water, and dry.

  • Method B (with Sodium Acetate): Dissolve sodium acetate in water. Add the imidazothiazole-aniline (1.0 eq) and the sulfonyl chloride (1.1 - 1.5 eq).[2] Heat the reaction mixture to 80-85 °C and stir vigorously.[2] The product will often precipitate from the reaction mixture as a solid.[2] Upon completion (monitored by TLC), cool the mixture and filter the solid product. Wash with water and dry.

  • Purify the crude product by recrystallization or column chromatography as needed.

III. N-Alkylation: Introduction of Alkyl Groups

N-alkylation of the aniline amine introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule.[3] Direct alkylation with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[3][4] Reductive amination offers a more controlled and often preferred method for mono-alkylation.

Reductive Amination: A Controlled Alkylation Strategy

Reductive amination involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[5][6] This two-step, one-pot process avoids the over-alkylation issues associated with direct alkylation.[6]

Key Reagents for Reductive Amination:

Reducing AgentTypical SolventsKey Characteristics
Sodium triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THF, DioxaneMild and selective for imines over carbonyls. Water-sensitive.[7]
Sodium cyanoborohydride (NaBH₃CN)Methanol, EthanolCan be used in protic solvents. Toxic cyanide byproduct. Lewis acids (e.g., ZnCl₂) can be added for less reactive substrates.[6][7]
Sodium borohydride (NaBH₄)Methanol, EthanolLess selective; typically added after imine formation is complete.[7]
Visualization of Reductive Amination

Reductive_Amination Aniline Imidazothiazole-Aniline ImineFormation Imine Formation Aniline->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction ReducingAgent->Reduction ImineFormation->Reduction AlkylatedAmine N-Alkylated Imidazothiazole Reduction->AlkylatedAmine

Caption: The two-stage process of reductive amination.

Protocol: General Procedure for Reductive Amination using NaBH(OAc)₃

Materials:

  • Imidazothiazole-aniline starting material (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the imidazothiazole-aniline (1.0 eq) and the aldehyde or ketone (1.0 - 1.5 eq) in anhydrous DCE or DCM.

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-alkylated product.

IV. Urea Formation

Urea derivatives are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The synthesis of ureas from the imidazothiazole aniline can be achieved through several methods, most commonly by reaction with an isocyanate or by using a phosgene equivalent.

Reaction with Isocyanates

The reaction of an amine with an isocyanate is a straightforward and high-yielding method for the preparation of unsymmetrical ureas.[8] The reaction is typically rapid and clean, often requiring no catalyst.

Protocol: General Procedure for Urea Synthesis via Isocyanates

Materials:

  • Imidazothiazole-aniline starting material (1.0 eq)

  • Isocyanate (1.0 - 1.1 eq)

  • Anhydrous aprotic solvent (e.g., THF, DCM, or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the imidazothiazole-aniline (1.0 eq) in an anhydrous aprotic solvent.

  • Add the isocyanate (1.0 - 1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

V. Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl or vinyl substituents, modern synthetic methods such as the Buchwald-Hartwig amination can be employed. While this reaction typically forms a C-N bond by coupling an amine with an aryl halide, variations can be adapted for the functionalization of the aniline itself, or more commonly, the imidazothiazole core can be synthesized with a halogen that is subsequently displaced by a variety of anilines using this methodology.[9][10]

Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines.[11] It has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance.[10] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Key Components of Buchwald-Hartwig Amination
ComponentExamplesRole
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.[12]
LigandBINAP, X-Phos, dppfStabilizes the palladium center and facilitates the catalytic cycle.[10][12]
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Promotes deprotonation of the amine and facilitates reductive elimination.[9]
SolventToluene, Dioxane, THFAnhydrous and deoxygenated conditions are crucial.
Visualization of Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR'R'' + Base PdII_Amide L2Pd(II)(Ar)(NR'R'') AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The functionalization of the aniline amine on imidazothiazole scaffolds is a cornerstone of synthetic efforts in drug discovery. The methods outlined in this guide—N-acylation, N-sulfonylation, N-alkylation via reductive amination, urea formation, and palladium-catalyzed cross-coupling—provide a robust toolkit for researchers to generate diverse libraries of compounds. The choice of reagent and protocol will depend on the desired final product and the overall synthetic strategy. Careful consideration of the mechanistic principles and adherence to the detailed protocols will enable the successful synthesis and exploration of novel imidazothiazole derivatives.

References

  • ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu. Available at: [Link]

  • Bui, T. H., et al. (2023). Preparation of polysubstituted imidazoles using AC-SO3H/[Urea]7[ZnCl2]2 as an efficient catalyst system: a novel method, and α-glucosidase inhibitor activity. Scientific Reports, 13(1), 6499. Available at: [Link]

  • Zapevalov, A. Y., et al. (2022). C-Oxyalkylation of Arylamines, Enamines, and Nitrogen-Containing Heterocycles with Polyfluorinated Carbonyl Compounds as a Synthetic Route to Biologically Active Compounds. INEOS OPEN, 5(1), 1-20. Available at: [Link]

  • Copin, C., et al. (2016). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][3][9]thiadiazole Series. European Journal of Organic Chemistry, 2016(11), 1958-1962. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Maj, A., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5678-5682. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • SciSpace. (2023). Preparation of polysubstituted imidazoles using AC-SO3H/[Urea]7[ZnCl2]2 as an. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. Available at: [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1063. Available at: [Link]

  • Zhang, X., et al. (2025). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Angewandte Chemie International Edition, 64(1), e202504012. Available at: [Link]

  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
  • Cativiela, C., et al. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 13(23), 6524-6532. Available at: [Link]

  • Reddit. (2021). Sonogashira coupling. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). "Synthesis, characterization of novel Benzothiazole amide derivatives and screening as possible Antimitotic and Antimicrobial agents". ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. Available at: [Link]

  • Popova, E. A., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234. Available at: [Link]

  • ResearchGate. (2025). A new route for the synthesis of functionalized benzo[d]imidazo[5,1-b]thiazol-1-amine derivatives from benzothiazole, trichloroacetamidines and terminal alkynes. ResearchGate. Available at: [Link]

  • Houston Methodist Scholars. (n.d.). Preparation of functionalized magnesiated aniline derivatives. Houston Methodist Scholars. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives. Google Patents.
  • Kamal, A., et al. (2006). synthesis of some heterocycle containing urea derivatives and their anti-viral activity. HETEROCYCLES, 68(1), 11. Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2022). C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. ResearchGate. Available at: [Link]

  • Curti, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. Available at: [Link]

  • Kempe, K., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1-15. Available at: [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • YouTube. (2020). Acetylation of aniline. YouTube. Available at: [Link]

  • University of Cambridge. (2017). Direct sulfonylation of anilines mediated by visible light. Department of Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. Available at: [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate. Available at: [Link]

Sources

Optimization of Hantzsch-type condensation for imidazo[2,1-b]thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Hantzsch-Type Condensation to Green Optimization

Executive Summary

The imidazo[2,1-b]thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, forming the core of the immunomodulator Levamisole and various kinase inhibitors. While the classical Hantzsch-type condensation between 2-aminothiazoles and


-haloketones is the primary synthetic route, it is often plagued by variable yields, long reaction times, and ambiguity regarding intermediate salt formation.

This Application Note provides a definitive guide to optimizing this condensation. We contrast the Classical Thermal Method with a Green Microwave-Assisted Protocol , offering a self-validating workflow that ensures regiochemical integrity and high throughput.

Mechanistic Insight & Regiochemistry

To optimize the reaction, one must understand the nucleophilic competition. 2-aminothiazole contains two nucleophilic sites: the exocyclic amine (


) and the endocyclic ring nitrogen (

).
  • Kinetic Control: The endocyclic nitrogen is generally more nucleophilic. The initial attack occurs here, displacing the halide to form an intermediate iminium salt (often isolable).

  • Thermodynamic Control (Cyclization): Under reflux or basic conditions, the exocyclic amine attacks the carbonyl carbon of the pendant ketone, followed by dehydration, closing the imidazole ring.

Critical Failure Point: Inadequate heating or highly acidic conditions can stall the reaction at the intermediate salt stage or lead to amorphous byproducts.

Figure 1: Mechanistic Pathway

G Reactants 2-Aminothiazole + α-Haloketone Inter Intermediate N-Alkylated Salt Reactants->Inter Nucleophilic Attack (Endocyclic N) Cyclization Intramolecular Cyclization Inter->Cyclization -HBr / Heat (Dehydration) Byproduct Uncyclized Salt (Precipitate) Inter->Byproduct Insufficient Heat or Acid Trap Product Imidazo[2,1-b]thiazole (Fused System) Cyclization->Product Aromatization

Caption: Mechanistic flow of the Hantzsch-type condensation. The critical step is the dehydration of the intermediate salt to form the fused ring system.

Optimization Strategy: The "Dual-Path" Approach

We present two validated protocols. Method A is robust for large-scale batches using standard glassware. Method B is optimized for library generation (high throughput) using green chemistry principles.

Table 1: Comparative Optimization Data
ParameterMethod A: Classical ThermalMethod B: Green Microwave (MW)
Solvent Ethanol (EtOH)Water/IPA (1:1) or PEG-400
Catalyst None (Reflux) or

Catalyst-Free
Temperature 78°C (Reflux)80–100°C (MW Irradiation)
Time 4 – 12 Hours10 – 20 Minutes
Yield 65 – 75%85 – 94%
Workup Neutralization + RecrystallizationFiltration + Water Wash
Green Score Moderate (VOC usage)High (Aqueous/Recyclable)
Experimental Protocols
Method A: Classical Thermal Condensation (Scale-Up)

Best for: Gram-scale synthesis where microwave reactors are unavailable.

Reagents:

  • 2-Aminothiazole (1.0 eq)

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Ethanol (Absolute)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-aminothiazole in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of

    
    -bromoacetophenone. The solution may warm slightly (exothermic alkylation).
    
  • Reflux: Heat to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material spot (

      
      ) should disappear.
      
  • Neutralization: If a precipitate forms (hydrobromide salt), cool the mixture and neutralize with 10% aqueous

    
     until pH 
    
    
    
    8. This liberates the free base and promotes final cyclization.
  • Isolation: Pour the reaction mixture into crushed ice/water (100 mL). The solid product will precipitate.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield pure crystals.

Method B: Green Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library synthesis, medicinal chemistry SAR studies.

Reagents:

  • 2-Aminothiazole (1.0 eq)

  • Substituted

    
    -Bromoacetophenone (1.0 eq)
    
  • Solvent: Water/Isopropanol (1:1 mixture)

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, combine 1.0 mmol of amine and 1.0 mmol of bromoketone.

  • Solvent: Add 2 mL of Water/IPA mixture. (Note: The reaction works "on-water" due to the hydrophobic effect accelerating the condensation).

  • Irradiation: Seal the vial. Set the microwave reactor to:

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 15 minutes.

  • Workup: Cool the vial. The product often crystallizes directly out of the aqueous medium.

  • Isolation: Filter the solids, wash with excess water to remove any inorganic salts, and dry.

  • Yield Check: Expect yields >85%. NMR is usually clean enough to bypass chromatography.

Troubleshooting & Quality Control (QC)
Figure 2: Troubleshooting Logic Tree

QC Start QC Analysis: 1H NMR / TLC Issue1 Precipitate forms but is water soluble? Start->Issue1 Issue2 Two spots on TLC (Close Rf) Start->Issue2 Decision1 It is the HBr Salt Issue1->Decision1 Yes Fix1 Treat with NaHCO3 to liberate free base Decision1->Fix1 Decision2 Incomplete Cyclization Issue2->Decision2 Yes Fix2 Increase Reflux Time or add Lewis Acid (I2) Decision2->Fix2

Caption: Decision matrix for common synthetic issues. Salt formation is the most frequent "false failure" mode.

Validation Criteria (Self-Validating System):

  • 1H NMR Signal: Look for the disappearance of the

    
     singlet of the 
    
    
    
    -haloketone (approx. 4.5 ppm) and the appearance of the imidazole aromatic proton (singlet, approx. 7.5–8.0 ppm).
  • Solubility: The fused product is lipophilic (soluble in

    
    , EtOAc). The intermediate salt is hydrophilic (soluble in water/methanol).
    
References
  • Microwave/Green Synthesis

    • Benzenine, D., et al. "Synthesis of imidazo[2,1-b]thiazoles."[1] ResearchGate.[2] (Accessed 2026).[1][3]

    • Protocol Source: Highly efficient catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media.[4][5][6][7][8]

  • Mechanism & Regioselectivity

    • Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.

  • Biological Context

    • "Synthesis and Applications of Imidazothiazoles: An Overview." Asian Journal of Chemistry.

Sources

Application Note: Screening 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline for DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro screening of 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline, a member of the promising imidazo[2,1-b]thiazole class of antimicrobials, as a potential inhibitor of bacterial DNA gyrase.[1][2][3][4][5] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it a validated and high-value target for the development of new antibiotics.[6][7][8][9][10] This application note details the scientific rationale, experimental design, and step-by-step protocols for a tiered screening approach, beginning with a primary supercoiling assay, followed by secondary assays to elucidate the mechanism of inhibition.

Introduction: The Imperative for Novel DNA Gyrase Inhibitors

The rise of antibiotic resistance is a critical global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[11][12][13] Bacterial DNA gyrase is a well-established and clinically validated target for antibiotics, including the widely used fluoroquinolones.[9][10] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[6][9][10] Its essential nature in bacteria and absence in higher eukaryotes make it an ideal target for selective toxicity.[14]

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2 complex).[6][7][8] The GyrA subunit is responsible for the DNA cutting and re-ligation activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[7][15]

The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the development of new antimicrobial agents.[1][2][3][4][5] Studies have shown that compounds from this class can exhibit potent antibacterial activity, and in some cases, this has been linked to the inhibition of DNA gyrase.[1] This application note focuses on a specific derivative, 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline, and provides a systematic approach to evaluate its potential as a DNA gyrase inhibitor.

The Investigational Compound: 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

The core structure of imidazo[2,1-b]thiazole presents a versatile scaffold for chemical modification to optimize antibacterial potency and pharmacokinetic properties. The specific substitutions on the phenyl ring of 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline may influence its binding affinity and specificity for the target enzyme.

Table 1: Properties of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

PropertyValueSource
Molecular FormulaC11H11N3S[16]
Molecular Weight217.29 g/mol [16]
CAS Number903559-90-8[16]
AppearanceSolid[16]
SolubilityTo be determined empirically in appropriate solvents (e.g., DMSO)N/A

Experimental Workflow for Screening

A tiered approach is recommended to efficiently screen the compound and subsequently characterize its inhibitory mechanism.

experimental_workflow A Primary Screening: DNA Gyrase Supercoiling Assay B Secondary Assays: Mechanism of Action Studies A->B If inhibition is observed C DNA Gyrase ATPase Assay B->C D DNA Gyrase Cleavage Assay B->D E Data Analysis & Hit Validation C->E D->E

Caption: Tiered experimental workflow for screening DNA gyrase inhibitors.

Primary Screening: DNA Gyrase Supercoiling Assay

The supercoiling assay is the most direct method to measure the catalytic activity of DNA gyrase and its inhibition. The assay relies on the conversion of a relaxed circular DNA substrate (e.g., pBR322) into its supercoiled form by the enzyme. These two topological forms of DNA can be separated and quantified using agarose gel electrophoresis or a fluorescence-based plate reader assay.[17]

Principle of the Supercoiling Assay

DNA gyrase, in the presence of ATP and Mg2+, introduces negative supercoils into a relaxed plasmid DNA. The resulting supercoiled DNA has a more compact structure and migrates faster through an agarose gel compared to the relaxed form. An inhibitor will prevent this conversion, resulting in a decrease in the amount of supercoiled DNA.

Protocol: Agarose Gel-Based Supercoiling Assay

This protocol is adapted from established methods and provides a robust and visual assessment of inhibition.[18]

Materials:

  • E. coli DNA Gyrase (enzyme and relaxed pBR322 DNA substrate)

  • 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • 10 mM ATP solution

  • 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., Ciprofloxacin or Novobiocin)

  • Nuclease-free water

  • Stop Buffer/Loading Dye (e.g., 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)[19]

  • 1% (w/v) Agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium bromide or SYBR Safe)

  • 1x TAE buffer

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixtures in microcentrifuge tubes. It is recommended to prepare a master mix for multiple reactions.

ComponentVolume (µL)Final Concentration
Nuclease-free waterto 30 µL-
5x Assay Buffer61x
Relaxed pBR322 DNA (0.5 µg/µL)116.7 µg/mL
Test Compound/Controls3Variable
10 mM ATP31 mM
E. coli DNA Gyrase (1 U/µL)11 Unit
  • Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load 20 µL of each reaction mixture into the wells of a 1% agarose gel. Run the gel at a low voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed DNA will migrate slower than the supercoiled DNA. Quantify the intensity of the supercoiled DNA band for each lane using gel documentation software.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

supercoiling_assay cluster_0 Reaction Mixture cluster_1 Inhibition Relaxed DNA Relaxed DNA Gyrase + ATP Gyrase + ATP Relaxed DNA->Gyrase + ATP Incubate at 37°C Gel Electrophoresis\n(Slow Migration) Gel Electrophoresis (Slow Migration) Relaxed DNA->Gel Electrophoresis\n(Slow Migration) Supercoiled DNA Supercoiled DNA Gyrase + ATP->Supercoiled DNA Inhibitor Inhibitor Inhibitor->Gyrase + ATP Gel Electrophoresis\n(Fast Migration) Gel Electrophoresis (Fast Migration) Supercoiled DNA->Gel Electrophoresis\n(Fast Migration)

Caption: Principle of the DNA gyrase supercoiling inhibition assay.

Secondary Assays: Elucidating the Mechanism of Action

If the primary screen indicates that 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline inhibits DNA gyrase supercoiling, the following secondary assays can help to determine its mechanism of action.

DNA Gyrase ATPase Assay

This assay determines if the compound inhibits the ATPase activity of the GyrB subunit, which is essential for the energy-dependent supercoiling reaction.[20][21]

Principle:

The hydrolysis of ATP by DNA gyrase can be coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[20] This is a continuous spectrophotometric assay that allows for the real-time measurement of enzyme kinetics.

Protocol: Coupled-Enzyme ATPase Assay

Materials:

  • E. coli DNA Gyrase

  • 5x ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT, 10% glycerol)[20]

  • Linearized pBR322 DNA

  • ATP, phosphoenolpyruvate (PEP), NADH

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • Test compound and controls

  • UV-transparent 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixtures.

  • Initiation and Measurement: Start the reaction by adding ATP. Immediately place the plate in a reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the percentage of inhibition for the test compound and calculate the IC50.

DNA Gyrase Cleavage Assay

This assay identifies compounds that act as "poisons" by stabilizing the covalent complex between DNA gyrase and the cleaved DNA.

Principle:

DNA gyrase transiently cleaves both strands of the DNA to allow for strand passage.[14] Poisons trap this cleavage complex. The addition of a denaturant like SDS and a protease (proteinase K) will reveal the double-stranded DNA breaks, which can be visualized as linearized plasmid DNA on an agarose gel.[14]

Protocol: SDS-Proteinase K Mediated Cleavage Assay

Materials:

  • E. coli DNA Gyrase

  • Supercoiled pBR322 DNA

  • 5x Cleavage Assay Buffer (similar to supercoiling buffer but without ATP)

  • Test compound and controls (e.g., Ciprofloxacin)

  • SDS solution (e.g., 10%)

  • Proteinase K (e.g., 20 mg/mL)

  • Stop Buffer/Loading Dye

  • 1% (w/v) Agarose gel and electrophoresis system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing gyrase, supercoiled DNA, and the test compound in the absence of ATP.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Trapping the Cleavage Complex: Add SDS and proteinase K and incubate for a further 30 minutes at 37°C.[14]

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. The appearance of a linear DNA band indicates that the compound stabilizes the cleavage complex.

Data Interpretation and Hit Validation

The results from the tiered screening approach will provide a comprehensive profile of the inhibitory activity of 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline.

Table 2: Interpreting Assay Results

Supercoiling AssayATPase AssayCleavage AssayProbable Mechanism of Action
InhibitionInhibitionNo cleavageInhibition of ATP hydrolysis (GyrB subunit)
InhibitionNo InhibitionCleavageStabilization of the DNA-gyrase complex (GyrA subunit) - "Poison"
InhibitionNo InhibitionNo cleavageInhibition of another step in the catalytic cycle (e.g., DNA binding, strand passage)

Conclusion

This application note provides a robust and detailed framework for the screening and characterization of 3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline as a potential DNA gyrase inhibitor. By following the outlined protocols, researchers can effectively determine the compound's inhibitory potency and elucidate its mechanism of action, providing crucial data for its further development as a novel antibacterial agent.

References

  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Charifson, P. S., et al. (2008). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 52(4), 1335–1344. [Link]

  • Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 7(36), 32386–32397. [Link]

  • ProFoldin. DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Creative Diagnostics. (2024). DNA Gyrase – A Specialized Type II Topoisomerase. [Link]

  • Amerigo Scientific. DNA Gyrase: Structure, Function, and Its Role in Research and Industry. [Link]

  • Microbe Notes. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. [Link]

  • Charifson, P. S., et al. (2007). Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrobial Agents and Chemotherapy, 51(10), 3698–3706. [Link]

  • MoBiTec. P. aeruginosa Gyrase DNA Supercoiling Assay Kit Plus (enzyme included). [Link]

  • Inspiralis Limited. E. coli Gyrase Supercoiling Assay Kits. [Link]

  • ASM Journals. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3698–3706. [Link]

  • ResearchGate. HTS pilot screen of the 50-compound library for E. coli DNA gyrase inhibitors in triplicate. [Link]

  • Inspiralis. S.aureus Gyrase Cleavage Assay. [Link]

  • Wikipedia. DNA gyrase. [Link]

  • Bio-protocol. DNA gyrase supercoiling inhibition assay. [Link]

  • Oreate AI Blog. (2026). Understanding DNA Gyrase: The Unsung Hero of Bacterial Life. [Link]

  • Inspiralis. Escherichia coli Gyrase ATPase Linked Assay. [Link]

  • Ashley, R. E., & Osheroff, N. (2019). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. Methods in molecular biology (Clifton, N.J.), 1903, 163–176. [Link]

  • Oreate AI Blog. (2025). Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus: Mechanisms, Applications, and Innovations. [Link]

  • Inspiralis. S. aureus DNA Gyrase Cleavage Assay Kit. [Link]

  • CliniSciences. DNA Gyrase Assay Kit. [Link]

  • Li, Y., et al. (2016). Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(21), 5482–5488. [Link]

  • Abdel-Ghaffar, N. F., et al. (2015). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules (Basel, Switzerland), 20(10), 18037–18051. [Link]

  • Al-Suhaimi, E. A. (2023). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of King Saud University - Science, 35(8), 102842. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules (Basel, Switzerland), 25(12), 2824. [Link]

  • El-Malah, A., et al. (2024). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. BIO Web of Conferences, 91, 01015. [Link]

  • Carradori, S., et al. (2018). Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora. Letters in Drug Design & Discovery, 15(5), 513-520. [Link]

  • Heterocyclic Letters. (2016). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][17][22][23]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic acids research, 31(23), e150. [Link]

  • ResearchGate. Synthesis and pharmacological activity of imidazo[2,1-b][17][22][23]thiadiazole derivatives. [Link]

  • Le, T. B., et al. (2023). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. The Journal of biological chemistry, 299(11), 105315. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. [Link]

  • Hrovat, K., et al. (2021). Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. Molecules (Basel, Switzerland), 26(16), 4979. [Link]

  • Zidar, N., et al. (2015). Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. Journal of medicinal chemistry, 58(15), 6211–6224. [Link]

  • Laibo Chem. 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline. [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. [Link]

  • bioRxiv. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. [Link]

  • Mayer, C., & G M, C. (2026). Enzyme-DNA Interactions Affect Catalytic Inhibition of Mycobacterial Gyrases by Antibacterial Drugs. mBio, e03429-23. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of imidazo[2,1-b]thiazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Imidazo[2,1-b]thiazole Scaffolds

Introduction: The "Brick Dust" Paradox

Welcome to the technical guide for imidazo[2,1-b]thiazole derivatives. If you are reading this, you are likely facing a common paradox: you have synthesized a potent bioactive scaffold—often an anthelmintic, antitumor, or antimicrobial candidate—but it behaves like "brick dust" in aqueous media.

The Root Cause: The imidazo[2,1-b]thiazole core is a fused bicyclic heteroaromatic system. While the tetrahydro- derivative (e.g., Levamisole) is flexible and soluble, the fully aromatic derivatives possess a rigid, planar geometry. This planarity drives strong


-

stacking interactions in the solid state, resulting in high crystal lattice energy. To dissolve the compound, your solvent must overcome this lattice energy and solvate the hydrophobic substituents (e.g., phenyl, bromophenyl rings) often attached at the C-6 position.

This guide moves beyond simple "shake and sonicate" advice. We will apply thermodynamic principles to disrupt these crystal lattices and stabilize the compound in solution.

Diagnostic Phase: Characterizing the Failure Mode

Before attempting a fix, identify why the solubility is low using this Q&A diagnostic.

Q1: "My compound dissolves in DMSO but crashes out immediately upon dilution into buffer. Why?"

  • Diagnosis: This is the "Parachute Failure." Your compound is likely a BCS Class II molecule (Low Solubility, High Permeability).[1] In DMSO, it is molecularly dispersed. Upon hitting the aqueous buffer, the logP (lipophilicity) dominates; the water molecules cannot structure themselves around the hydrophobic core fast enough, and the high lattice energy drives rapid recrystallization.

  • Immediate Action: You need a kinetic solubility enhancer (surfactant or polymer) to inhibit nucleation, not just a thermodynamic one (co-solvent).

Q2: "I tried acidifying the solution, but the solubility didn't improve significantly."

  • Diagnosis: Incorrect Counter-ion or pKa Mismatch. The imidazo[2,1-b]thiazole core has a basic nitrogen (N-7 position in the imidazole ring). However, if you have electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring, the basicity of that nitrogen decreases, dropping the pKa. A weak acid (like acetic acid) may not fully protonate it.

  • Immediate Action: Switch to a strong acid (HCl, Methanesulfonic acid) to ensure full ionization.

Q3: "The solid is fluffy and floats on water, refusing to wet."

  • Diagnosis: High interfacial tension/Hydrophobicity. Air is trapped on the surface of the crystals.

  • Immediate Action: A wetting agent (e.g., Tween 80 at 0.1%) is required before adding the bulk solvent.

Decision Logic: The Troubleshooting Workflow

Use the following logic flow to select the correct formulation strategy based on your experimental stage.

Solubility_Workflow Start Start: Compound Insoluble Check_pKa Check Calculated pKa (Is Basic N available?) Start->Check_pKa Salt_Screen Strategy A: Salt Formation (HCl, Mesylate, Tosylate) Check_pKa->Salt_Screen Yes (pKa > 3) Check_App Application Type? Check_pKa->Check_App No / Salt Failed Salt_Screen->Check_App Solubility < Target In_Vitro In Vitro / Cellular Assay Check_App->In_Vitro In_Vivo In Vivo / PK Study Check_App->In_Vivo Cosolvent Strategy B: Cosolvent System (DMSO + PEG400) In_Vitro->Cosolvent Simple, Low Vol Complexation Strategy C: Cyclodextrin (HP-β-CD) In_Vivo->Complexation IV / Oral (Aq) Lipid Strategy D: Lipid/Surfactant (Tween 80 / Corn Oil) In_Vivo->Lipid Oral (Lipophilic)

Figure 1: Decision tree for selecting solubility enhancement strategies based on chemical properties and intended application.

Technical Protocols (The "Fix")

Protocol A: Salt Formation (The Gold Standard)

Best for: Increasing thermodynamic solubility for all applications.

Mechanism: Protonation of the imidazole nitrogen introduces a charge, disrupting the planar


-

stacking and increasing hydration energy. Reference Anchor: Levamisole is commercially available as the Hydrochloride salt for this exact reason [1][2].
  • Dissolution: Dissolve 100 mg of the free base in a minimal amount of acetone or ethanol (warm if necessary).

  • Acid Addition: Add 1.1 equivalents of the acid (e.g., 1M HCl in ether or ethanol) dropwise with stirring.

    • Tip: For imidazo[2,1-b]thiazoles, Mesylate (Methanesulfonic acid) salts often crystallize better than HCl if the HCl salt is hygroscopic.

  • Precipitation: Cool the solution to 4°C. If no precipitate forms, add an anti-solvent (Diethyl ether or Hexane) until turbid.

  • Isolation: Filter and dry under vacuum.

  • Validation: Measure the melting point. A sharp increase or distinct change from the free base indicates successful salt formation.

Protocol B: Cyclodextrin Complexation

Best for: In vivo IP/IV administration where organic solvents are toxic.

Mechanism: The hydrophobic imidazo-thiazole core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility [3].

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline.

  • Addition: Add your compound in excess (supersaturated) to this solution.

  • Equilibration: Shake or stir vigorously for 24–48 hours at room temperature.

    • Critical Step: Do not heat above 50°C, as this can degrade the cyclodextrin complex stability constant.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • Usage: The filtrate is your stock solution.

Protocol C: Cosolvent "Spike" Method

Best for: High-throughput screening (HTS) and cellular assays.

Mechanism: Uses a "solvency bridge" to prevent precipitation upon dilution.

ComponentRoleRecommended % (Final Assay)
DMSO Primary Solubilizer0.1% - 1.0%
PEG 400 Interface Stabilizer1.0% - 5.0%
Tween 80 Anti-nucleation Agent0.05% - 0.1%

Step-by-Step:

  • Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Intermediate Dilution: Dilute this stock 1:10 into PEG 400 (not water!). You now have a 1 mM solution in 10% DMSO / 90% PEG.

  • Final Dilution: Spike this intermediate solution into your aqueous buffer.

    • Why this works: The PEG acts as a buffer between the highly lipophilic DMSO solution and the water, preventing the "shock" precipitation.

Summary Data: Solubility Expectations

Derivative ClassExpected Solubility (Water)Primary IssueRecommended Fix
Tetrahydro- (Levamisole) > 50 mg/mL (as HCl)Stability (Hydrolysis)Keep pH acidic (3-4) [4]
6-Phenyl (Aromatic) < 10 µg/mLCrystal PackingSalt Formation (Mesylate/HCl)
6-(4-Bromophenyl) < 1 µg/mLHigh LipophilicityCyclodextrin Complexation
Nitro/CF3 substituted < 1 µg/mLLow Basicity (pKa drop)Co-solvent + Surfactant

References

  • BenchChem. (2025).[1][2] The chemical properties and solubility of Levamisole hydrochloride for lab use. Retrieved from

  • FIP (International Pharmaceutical Federation). (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Retrieved from

  • International Journal of Pharmacy and Chemistry. (2025). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from

  • Inxight Drugs. (2025).[3] Levamisole Hydrochloride: Chemical Properties. Retrieved from

  • MDPI. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 5,6-Dihydro Protons from Aromatic Signals in NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

In the intricate world of structural elucidation, particularly in pharmaceutical and natural product chemistry, NMR spectroscopy stands as the cornerstone technique. However, the spectra of complex heterocyclic molecules often present a formidable challenge: the overlap of signals from different proton environments. A frequent and particularly vexing case is the ambiguity between protons on a 5,6-dihydro moiety and those on an aromatic ring. Both can appear in the downfield region of the ¹H NMR spectrum, leading to potential misassignments that can derail a research program.

This guide provides a systematic, in-depth comparison of NMR methodologies designed to dissect these overlapping signals. We will move beyond simple chemical shift analysis, delving into the causality behind experimental choices and presenting a suite of self-validating protocols. The goal is to equip you with a robust analytical workflow to assign complex structures with unshakable confidence.

Part 1: The Fundamental Clues in ¹H NMR

Before deploying advanced techniques, a thorough analysis of the standard one-dimensional ¹H NMR spectrum is paramount. The fundamental parameters of chemical shift and coupling constants often provide the first, and sometimes sufficient, evidence to differentiate between these two structural motifs.

Chemical Shift (δ): A Game of Environments

The chemical shift of a proton is dictated by its local electronic environment.[1] Aromatic protons are significantly deshielded due to the powerful ring current effect of the π-system, typically causing them to resonate far downfield.[2][3] Protons in a 5,6-dihydro system, being either vinylic (on the double bond) or aliphatic (on the saturated carbons), have different shielding characteristics.

Causality: The π-electrons in an aromatic ring circulate in the presence of the external magnetic field (B₀). This induced circulation generates a secondary magnetic field that opposes B₀ inside the ring but reinforces it outside the ring, where the aromatic protons reside. This reinforcement, or deshielding, results in a larger chemical shift (higher ppm value).[3] 5,6-dihydro protons lack this complete, uninterrupted ring current, leading to generally lower chemical shifts, though electron-withdrawing substituents can push them downfield into the aromatic region.

Proton TypeTypical Chemical Shift (δ) Range (ppm)Key Differentiating Factors
Aromatic 6.5 - 8.5Influenced by the aromatic ring current and substituent electronic effects (e.g., -NO₂, -CHO deshield; -NH₂, -OH shield).[2][4]
5,6-Dihydro (Vinylic) 5.0 - 7.0Position on the double bond; deshielded by electronegative atoms or adjacent π-systems.
5,6-Dihydro (Aliphatic) 2.0 - 4.5Typically shielded, but can be significantly deshielded if adjacent to heteroatoms (N, O) or the aromatic part of a fused ring system.

Table 1: Comparative analysis of typical ¹H NMR chemical shifts.

Coupling Constants (J): A Map of Connectivity

Spin-spin coupling provides direct insight into the bonding framework of a molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds and the dihedral angle separating the coupled protons.[5][6] This makes it a powerful diagnostic tool.

Causality: The spin state of one proton influences the local magnetic field experienced by a neighboring proton through the intervening bonding electrons. This interaction splits the NMR signal into a multiplet.[7] The geometry of these bonds dictates the efficiency of this communication, resulting in characteristic J-values for different structural arrangements.

Coupling TypeSystemTypical J-Value (Hz)Diagnostic Value
³J (ortho) Aromatic7 - 9Strong, easily identifiable coupling between adjacent protons.[8]
⁴J (meta) Aromatic2 - 3Weaker, but often visible, sharp coupling.[8][9]
⁵J (para) Aromatic0 - 1Very weak; rarely resolved.[9]
³J (vicinal, olefinic) 5,6-Dihydro~10 (cis), ~15 (trans)Large coupling constant characteristic of protons on a double bond.
³J (vicinal, ali-olef) 5,6-Dihydro6 - 8Coupling between aliphatic (C5) and olefinic (C6) protons.
²J (geminal) 5,6-Dihydro12 - 18Large coupling between non-equivalent protons on the same C5 atom.[10]

Table 2: Comparison of characteristic proton-proton coupling constants.

A signal in the 7.0 ppm region showing a large doublet with J = 8 Hz is likely an ortho-coupled aromatic proton. A signal in the same region showing a triplet with J = 7 Hz could be a C6 proton in a dihydro system coupled to the two C5 protons. These distinct patterns are often the key to the initial assignment.

Part 2: Definitive Assignments with 2D NMR Spectroscopy

When 1D NMR is ambiguous due to signal overlap or complex coupling patterns, two-dimensional NMR experiments are essential. These techniques spread the information across a second frequency dimension, resolving overlap and revealing correlations that are hidden in the 1D spectrum.[11][12][13]

COSY (Correlation Spectroscopy): Tracing the Spin System

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds.[14][15] It allows you to walk along the carbon skeleton by tracing the connectivity from one proton to its neighbors.

Experimental Logic: In a COSY spectrum, the 1D proton spectrum appears on the diagonal. The off-diagonal signals, or cross-peaks, indicate that the two protons at the corresponding chemical shifts on each axis are J-coupled.[16][17]

  • Aromatic System: An aromatic proton will show a COSY cross-peak to its ortho neighbor(s), and sometimes a weaker one to its meta neighbor. This establishes a contained, cyclic spin system.

  • 5,6-Dihydro System: A clear correlation will be seen between the olefinic proton(s) (e.g., H6) and the adjacent aliphatic protons (H5). These H5 protons will, in turn, show correlations to H4, allowing you to trace the connectivity out of the double bond and into the saturated part of the ring. This aliphatic-olefinic link is a definitive marker.[18][19]

G cluster_0 Aromatic COSY Pathway cluster_1 5,6-Dihydro COSY Pathway Ar1 Ar-H1 Ar2 Ar-H2 Ar1->Ar2 ³J (ortho) Ar3 Ar-H3 Ar1->Ar3 ⁴J (meta) Ar2->Ar3 ³J (ortho) H4 H4 H5a H5a H4->H5a ³J H5b H5b H4->H5b ³J H5a->H5b ²J H6 H6 H5a->H6 ³J H5b->H6 ³J

Caption: Expected COSY correlations for aromatic vs. dihydro systems.

HSQC (Heteronuclear Single Quantum Coherence): The Unambiguous Link

The HSQC experiment is arguably the most powerful tool for this specific problem. It correlates each proton directly to the carbon atom it is attached to via a one-bond coupling (¹JCH).[11][20]

Experimental Logic: An HSQC spectrum displays proton chemical shifts on one axis and carbon-13 chemical shifts on the other. A cross-peak appears at the coordinates of a directly bonded C-H pair.[21][22] The key is the vast difference in chemical shifts between sp² (aromatic/olefinic) and sp³ (aliphatic) carbons.

  • Aromatic Protons: Will show correlations exclusively to carbon signals in the aromatic region, typically δc 110-160 ppm.

  • 5,6-Dihydro Protons: This system will yield two distinct types of correlations:

    • Vinylic protons (e.g., H6): Correlate to sp² carbons (δc 120-140 ppm).

    • Aliphatic protons (e.g., H5): Correlate to sp³ carbons, which resonate significantly upfield (δc 20-60 ppm).

The observation of a proton signal in the ambiguous δH 6-8 ppm region that correlates to an sp³ carbon in the HSQC spectrum is incontrovertible proof that it is not an aromatic proton. Using an "edited" HSQC also provides multiplicity information, distinguishing CH₂ groups (which appear with opposite phase to CH/CH₃ groups) and confirming the presence of the C5 methylene group.[16][20]

HMBC (Heteronuclear Multiple Bond Correlation): Building the Full Skeleton

While HSQC identifies direct C-H attachments, the HMBC experiment reveals longer-range connections between protons and carbons over two and three bonds (²JCH, ³JCH).[23][24] This allows for the assembly of the complete molecular skeleton, including connections to quaternary (non-protonated) carbons.

Experimental Logic: An HMBC cross-peak connects a proton to a carbon atom two or three bonds away. One-bond correlations are typically suppressed.[20]

  • Aromatic System: Protons will show HMBC correlations to neighboring carbons (²JCH) and carbons one more bond away (³JCH), helping to piece together the entire ring and its substitution pattern.

  • 5,6-Dihydro System: This experiment solidifies the structure. For instance, the aliphatic H5 protons should show a strong ³J correlation to the olefinic C6 carbon and potentially a ²J correlation to the C4 carbon. The olefinic H6 proton should show a ²J correlation to the aliphatic C5 carbon. These cross-ring and cross-type (aliphatic-to-olefinic) correlations are unique signatures of the dihydro moiety.

G struct Hypothetical Fused System C4a C4--H4 C5--H5 C6--H6 C10a H4_node H4 H4_node->struct:C5 ²J H4_node->struct:C10a ³J H5_node H5 H5_node->struct:C4 ²J H5_node->struct:C6 ²J H5_node->struct:C4a ³J H6_node H6 H6_node->struct:C5 ²J H6_node->struct:C4a ³J

Caption: Key HMBC correlations confirming a 5,6-dihydro substructure.

Part 3: Advanced & Ancillary Methods for Stubborn Cases

In rare instances of extreme signal overlap or for molecules with challenging relaxation properties, the following techniques can provide the necessary resolution.

Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE arises from the through-space dipolar coupling of protons that are close to each other (typically < 5 Å), irrespective of their bonding connections.[25][26] This provides powerful information about the 3D structure.

Experimental Logic: In a 1D selective NOE experiment, one proton signal is irradiated, and the spectrum is observed for intensity enhancements in nearby protons. In a 2D NOESY experiment, all such through-space correlations are mapped simultaneously.[25][27]

  • Distinguishing Feature: An aromatic proton will show a strong NOE to its ortho neighbor(s). A proton at C6 in a dihydro system will show an NOE to the protons at C5. Crucially, a proton at C5 will show a strong NOE to its geminal partner on the same carbon and to the adjacent H4 and H6 protons. Mapping these spatial proximities can quickly invalidate an incorrect aromatic assignment.

Solvent Titration

Changing the NMR solvent can be a simple but effective way to resolve overlapping signals.[28][29] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly useful.

Causality: Aromatic solvents tend to associate with electron-poor regions of a solute molecule. This association creates an anisotropic shielding effect, causing nearby protons to shift, often upfield.[30][31] Because the electronic and steric environments of an aromatic ring and a dihydro moiety are different, the solvent will associate differently with each, inducing non-uniform changes in chemical shifts and often resolving the overlap.

Lanthanide Shift Reagents (LSRs)

This is a more classical method but remains valuable. LSRs are paramagnetic complexes that can reversibly coordinate to Lewis basic functional groups (e.g., -OH, C=O, -NH₂) in the analyte.[32][33][34]

Causality: The paramagnetic metal ion in the LSR creates a strong local magnetic field that dramatically alters the chemical shifts of nearby protons. The magnitude of this induced shift is proportional to 1/r³, where r is the distance from the lanthanide ion.[34][35] If the molecule contains a suitable coordinating group, protons closer to that site will be shifted much more than those further away, spreading out the entire spectrum and resolving overlap.

A Validated Workflow for Confident Assignment

For any researcher facing this challenge, a systematic approach is key. The following workflow represents a self-validating system to ensure accurate structural assignment.

Caption: Logical workflow for distinguishing proton types using 2D NMR.

Conclusion

While the initial ¹H NMR spectrum provides essential clues through chemical shifts and coupling constants, relying on this data alone can be perilous when signals from 5,6-dihydro and aromatic protons overlap. A confident and unambiguous assignment relies on a multi-technique approach. The combination of COSY, to establish through-bond connectivity, and HSQC, to definitively link protons to their carbon types (sp² vs. sp³), offers the most robust and efficient solution. These experiments, further corroborated by HMBC and NOE data, create a network of self-validating evidence. For professionals in drug discovery and development, where absolute structural certainty is non-negotiable, mastering this analytical workflow is an indispensable skill.[36][37]

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2009). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - NIH. [Link]

  • Malik, A., & Bais, A. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Preprints.org. [Link]

  • Slideshare. (n.d.). NMR Shift reagents. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • National MagLab. (2025). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. [Link]

  • Cioffi, G. (2022). ADVANCED NMR APPROACHES FOR DRUG DISCOVERY. MMCE 2022. [Link]

  • Singh, K., & Blümich, B. (2016). Compact NMR Spectroscopy with Shift Reagents. Applied Magnetic Resonance. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (2006). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. The Journal of Chemical Physics. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Harada, T., et al. (2018). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. [Link]

  • University of Missouri. (2018). NOE Experiments on the Bruker 400 and 500. [Link]

  • Li, M., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

  • Brinson, R. G., et al. (2019). 2D J-Correlated Proton NMR Experiments for Structural Fingerprinting of Biotherapeutics. Analytical Chemistry. [Link]

  • Pinto, M., & Rauter, A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. PubMed. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Weizmann Institute of Science. (n.d.). 2D NMR. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • UCSB Chem and Biochem NMR Facility. (n.d.). NOESY: Cross-Correlation Through Space. [Link]

  • Butts, C. P., et al. (2015). Reference-free NOE NMR analysis. PMC. [Link]

  • Weizmann Institute of Science. (n.d.). COSY. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR. [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • University of Ottawa. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2024). 14: COSY. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

The Analytical Crucible: A Comparative Guide to HPLC Method Development for Purity Analysis of Imidazothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of Active Pharmaceutical Ingredients (APIs) is a non-negotiable cornerstone of drug safety and efficacy. Imidazothiazole derivatives, a class of compounds known for their broad spectrum of biological activities, including anthelmintic and immunomodulatory effects, present unique analytical challenges.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of these vital compounds. We will dissect the causality behind experimental choices, compare viable analytical alternatives, and provide actionable protocols to ensure the development of robust, self-validating purity methods.

The Imperative of Purity in Imidazothiazole Derivatives

The chemical structure of imidazothiazole, a bicyclic heterocyclic system, is prone to specific process-related impurities and degradation pathways. Impurities can arise from starting materials, by-products of synthesis, or degradation of the API under various environmental conditions.[3] For instance, levamisole, a widely used imidazothiazole, can have process-related impurities from its multi-step synthesis or degrade into products like p-hydroxy-levamisole.[4][5] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product, making a highly selective and sensitive analytical method paramount.[3]

Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), are crucial for this class of compounds.[6][7] These studies deliberately stress the drug substance under conditions such as acid/base hydrolysis, oxidation, heat, and photolysis to identify likely degradation products and establish the stability-indicating nature of the analytical method.[6][7][8] A well-designed method must be able to separate the API from all potential impurities and degradants, a concept known as specificity.

Comparative Analysis of HPLC Methodologies

The workhorse for purity analysis of non-volatile and thermally labile compounds like imidazothiazole derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The selection of the stationary phase (column) and mobile phase is critical and directly influences the selectivity, resolution, and analysis time.

Stationary Phase Selection: C18 vs. C8 Columns

The most common stationary phases for imidazothiazole analysis are octadecylsilane (C18) and octylsilane (C8). The primary difference lies in the length of the alkyl chain bonded to the silica support, which dictates the hydrophobicity of the column.[9][10][11]

  • C18 Columns: With their longer 18-carbon chains, C18 columns are more hydrophobic and offer stronger retention for nonpolar and moderately polar compounds.[9][11] This increased retention often translates to better resolution for complex mixtures of closely related impurities.[9]

  • C8 Columns: C8 columns have shorter 8-carbon chains, making them less hydrophobic.[9][10] This results in shorter retention times for many compounds, leading to faster analysis.[11] For some larger or more basic molecules, C8 columns can provide improved peak shapes by minimizing secondary interactions with residual silanol groups on the silica surface.[9]

Experimental Causality: The choice between a C18 and C8 column for an imidazothiazole derivative depends on the specific properties of the API and its expected impurities. A moderately polar compound like levamisole can be analyzed on either, but the choice will impact the elution profile. For separating a complex mixture of non-polar process impurities, a C18 column would likely provide the necessary resolving power. Conversely, if the primary goal is a rapid purity check and the impurities are sufficiently different in polarity from the API, a C8 column could be more efficient.

Table 1: Comparison of C18 and C8 Column Characteristics for Imidazothiazole Analysis

FeatureC18 ColumnC8 ColumnRationale for Imidazothiazole Analysis
Stationary Phase Octadecylsilane (18-carbon chain)Octylsilane (8-carbon chain)The length of the carbon chain determines the strength of hydrophobic interactions.
Hydrophobicity HighModerateC18 provides stronger retention for non-polar impurities.[9][11]
Retention Time Generally longerGenerally shorterShorter analysis times with C8 can increase throughput.[11]
Resolution Often higher for complex mixturesMay be sufficient for simpler mixturesC18 is often preferred for resolving structurally similar impurities.[9]
Best Suited For Comprehensive impurity profiling, separating non-polar to moderately polar compounds.Faster analysis, improved peak shape for some basic compounds.[9]The choice depends on the complexity of the impurity profile and the desired analysis speed.
Mobile Phase Optimization

The mobile phase in RP-HPLC typically consists of a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol.

  • Organic Solvent: Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. Methanol, however, can offer different selectivity and is a more environmentally benign option.[12][13]

  • pH Control: The pH of the aqueous component of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds like imidazothiazoles. Adjusting the pH can suppress the ionization of the analyte or impurities, leading to better retention and sharper peaks. Phosphate buffers are commonly used to maintain a stable pH.

Experimental Causality: For a basic compound like levamisole, performing the analysis at a slightly alkaline pH (e.g., pH 8) can ensure it is in its neutral form, leading to better retention and peak shape on a reversed-phase column. Conversely, an acidic mobile phase might be used to ensure the protonation of all basic species, leading to a different but potentially advantageous separation profile.

Workflow and Protocol for HPLC Method Development

The development of a robust, stability-indicating HPLC method is a systematic process.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Define Analyte Properties (pKa, logP, UV spectrum) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/Water gradient) A->B C Run Initial Gradient B->C D Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D E Inject Degraded Samples D->E F Evaluate Peak Purity & Resolution E->F G Optimize Mobile Phase (pH, Organic Ratio, Gradient) F->G H Optimize Flow Rate & Temperature G->H I Finalize Method Parameters H->I J Specificity I->J K Linearity & Range J->K L Accuracy & Precision K->L M LOD & LOQ L->M N Robustness M->N

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol: Stability-Indicating HPLC Method for Levamisole

This protocol describes a general stability-indicating RP-HPLC method suitable for the purity analysis of levamisole, an imidazothiazole derivative.

1. Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphate buffer components (e.g., potassium phosphate monobasic).

  • Acids (HCl) and bases (NaOH) for pH adjustment and forced degradation.

  • Hydrogen peroxide (30%) for oxidative degradation.

2. Chromatographic Conditions (Example):

  • Column: C8 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer pH 8.0 (30:70 v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve levamisole hydrochloride reference standard in the mobile phase to obtain a concentration of approximately 30 µg/mL.

  • Sample Solution: Prepare the sample solution of the test article at the same concentration as the standard solution using the mobile phase.

4. Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux 10 mg of levamisole in 10 mL of 0.5 M HCl at 80°C for 2 hours. Cool and neutralize with 0.5 M NaOH. Dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Reflux 10 mg of levamisole in 10 mL of 0.1 M NaOH at 80°C for 1 hour. Cool and neutralize with 0.1 M HCl. Dilute with mobile phase.

  • Oxidative Degradation: Treat 10 mg of levamisole with 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose solid levamisole powder to 105°C for 24 hours. Dissolve and dilute with mobile phase.

  • Photolytic Degradation: Expose a solution of levamisole (1 mg/mL in mobile phase) to UV light (254 nm) for 48 hours. Dilute with mobile phase.

5. Analysis and Validation:

  • Inject the standard, sample, and all degraded solutions into the HPLC system.

  • Verify the specificity by ensuring that the principal peak is free from any co-eluting peaks from the degradation studies (peak purity analysis with a PDA detector is recommended).

  • Perform method validation according to ICH Q2(R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Comparison with Alternative Analytical Technologies

While HPLC is the predominant technique, other technologies offer complementary or, in some cases, superior performance for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns packed with sub-2 µm particles, operating at much higher pressures than conventional HPLC.[14][15] This results in significant improvements in three key areas: speed, resolution, and sensitivity.[15][16][17]

  • Speed: Analysis times can be reduced by up to 10-fold compared to traditional HPLC.[15][16]

  • Resolution: The smaller particle size leads to narrower peaks and better separation of closely eluting impurities.[15]

  • Sensitivity: Sharper, more concentrated peaks result in a better signal-to-noise ratio, enhancing detection limits.[16]

Experimental Causality: For a high-throughput laboratory analyzing many samples of imidazothiazole derivatives, transferring a 20-minute HPLC method to a 2-minute UPLC method can offer substantial gains in productivity and reduce solvent consumption. The enhanced resolution may also reveal trace-level impurities not detected by HPLC.

Table 2: HPLC vs. UPLC for Imidazothiazole Purity Analysis

ParameterConventional HPLC (5 µm particles)UPLC (sub-2 µm particles)Advantage for Imidazothiazole Analysis
Analysis Time Typical: 15-30 minTypical: 1-5 minUPLC: Higher throughput, reduced cost per sample.[17]
Resolution GoodExcellentUPLC: Better separation of complex impurity profiles.[15]
Sensitivity StandardHighUPLC: Improved detection of trace-level impurities.[16]
System Pressure Up to 6,000 psi (400 bar)Up to 15,000 psi (1000 bar)UPLC requires specialized instrumentation.
Solvent Consumption HigherSignificantly LowerUPLC: Greener and more cost-effective.
Gas Chromatography (GC)

GC is primarily used for the analysis of volatile and thermally stable compounds. For imidazothiazole derivatives, which are generally non-volatile, GC is not suitable for direct purity analysis. However, it is an essential tool for quantifying residual solvents from the manufacturing process, which are considered impurities according to ICH guidelines.[18] Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the standard technique for this purpose.[19][20]

Hyphenated Techniques: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification. By coupling the separation power of HPLC or UPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of unknown impurities and, through fragmentation analysis (MS/MS), elucidate their structures. This is invaluable during forced degradation studies to identify the chemical entities being formed.[21]

Conclusion and Future Perspectives

The development of a robust and reliable purity method for imidazothiazole derivatives is a multi-faceted process that hinges on a thorough understanding of the analyte's chemistry and the principles of chromatography. While RP-HPLC with C18 or C8 columns remains the gold standard, the advantages offered by UPLC in terms of speed, resolution, and sensitivity are compelling, particularly in a high-throughput drug development environment.

The key to a successful method lies not just in the final validated protocol but in the logical, science-driven approach to its development. This includes a comprehensive forced degradation study to ensure the method is truly "stability-indicating" and the judicious selection of orthogonal techniques like GC for residual solvents and LC-MS for impurity identification. By following the systematic approach outlined in this guide, researchers can develop self-validating analytical methods that ensure the purity, safety, and quality of imidazothiazole-based medicines.

References

  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column.
  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System.
  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?
  • Hawach. (2025, June 26). Differences and Applications of C18 vs. C8 HPLC Columns.
  • IJCRT.org. (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY.
  • International Journal of Scientific Research & Technology. (2024, November 16).
  • RJPT. (2019, October 24).
  • Academia.edu. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. (n.d.).
  • AERU, University of Hertfordshire. (2025, September 6). Levamisole.
  • Singh, S., & Bakshi, M. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 101-119.
  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Ravisankar, P., et al. (2015).
  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products.
  • Bhardwaj, H., Goyal, R. K., & Agarwal, D. (2020, August 15). Method Development and Validation for Simultaneous Estimation of Pharmaceutical Dosage Form by HPLC. ajprd.com.
  • DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®).
  • Singh, B., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
  • Mahmoud, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
  • PubMed. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • CONICET. (n.d.).
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • LabRulez. (n.d.). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.

Sources

Comparative Technical Guide: 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline vs. Levamisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Drug vs. The Probe

In the landscape of imidazothiazole derivatives, Levamisole is the clinical standard—a potent anthelmintic and immunomodulator. In contrast, 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (hereafter referred to as


-Aminolevamisole ) serves a distinct, critical role as a functionalized research tool .

While Levamisole is optimized for bioavailability and receptor agonism in vivo,


-Aminolevamisole is engineered with a reactive amine "handle" at the meta position of the phenyl ring. This structural modification retains high affinity for the nicotinic acetylcholine receptor (nAChR) but allows for chemical conjugation—enabling the creation of radioligands, photoaffinity probes, and affinity chromatography matrices essential for studying drug resistance mechanisms.

This guide dissects the physicochemical differences, experimental applications, and specific protocols for utilizing


-Aminolevamisole to validate Levamisole resistance profiles.

Chemical & Physicochemical Comparison

The core difference lies in the C6-phenyl substitution. Levamisole possesses a chemically inert phenyl ring, whereas


-Aminolevamisole introduces an electron-donating, nucleophilic amino group.
FeatureLevamisole

-Aminolevamisole
IUPAC Name (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline
Primary Role Therapeutic Agent (Anthelmintic/Immunomodulator)Chemical Probe / Ligand Precursor
Receptor Affinity (

)
High (~1–10 nM range for L-subtype nAChR)Comparable to Levamisole (Retained Affinity)
Chemical Reactivity Low (Stable under physiological conditions)High (Amine allows acylation, diazotization, or alkylation)
Solubility Highly soluble in water (as HCl salt)Moderate; pH-dependent due to aniline pKa (~4.6)
Key Application Nematode paralysis; ALP inhibitionRadioligand synthesis (

H), Affinity column preparation

Critical Insight: The meta-positioning of the amino group in


-Aminolevamisole is deliberate. Structure-Activity Relationship (SAR) studies indicate that para-substitution often hinders receptor binding, whereas meta-substitution is tolerated, preserving the "lock-and-key" fit into the nematode nAChR.

Mechanism of Action & Signaling Pathways

Both compounds act on the Levamisole-sensitive nicotinic acetylcholine receptors (L-nAChRs) found in nematode muscle membranes.

The Agonist Pathway
  • Binding: The imidazothiazole core binds to the

    
    -subunit of the L-nAChR.
    
  • Depolarization: This opens the ion channel, causing an influx of

    
     and 
    
    
    
    .
  • Paralysis: Sustained depolarization leads to spastic paralysis of the nematode.

The Resistance Mechanism (The Research Focus)

Resistance often arises from a reduction in the number of functional receptors or a mutation altering binding affinity.


-Aminolevamisole is the tool used to quantify this resistance.

Levamisole_Mechanism Drug Levamisole / m-Aminolevamisole Receptor L-nAChR (Nematode Muscle) Drug->Receptor High Affinity Binding Probe_App Application: Radioligand Binding Assay Drug->Probe_App If [3H]-labeled Channel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Conformational Change Effect Membrane Depolarization Channel->Effect Cation Influx Outcome Spastic Paralysis (Death of Parasite) Effect->Outcome Sustained Contraction Probe_App->Receptor Quantifies Bmax (Receptor Count)

Figure 1: Mechanistic pathway of Levamisole and the diagnostic application of m-Aminolevamisole in receptor quantification.

Experimental Applications: Why Choose -Aminolevamisole?

You do not use


-Aminolevamisole to treat parasites; you use it to understand why Levamisole fails or to identify its targets.
A. Radioligand Binding Assays ( H-Labeling)

Levamisole resistance is frequently characterized by the loss of high-affinity binding sites.

  • Levamisole: Cannot be easily radiolabeled with high specific activity without total synthesis of a

    
    C analog.
    
  • 
    -Aminolevamisole:  The amino group allows for tritiation (
    
    
    
    H) or iodination, creating a high-specific-activity probe.
  • Data Output: Allows calculation of

    
     (density of receptors) and 
    
    
    
    (affinity). Resistant strains typically show a lower
    
    
    .
B. Affinity Chromatography

To purify the L-nAChR protein, one must immobilize the ligand on a solid support (beads).

  • Levamisole: Lacks a functional group for covalent attachment to agarose/sepharose beads.

  • 
    -Aminolevamisole:  The amine reacts with NHS-activated or CNBr-activated Sepharose, creating a "Levamisole-affinity column."
    
C. Photoaffinity Labeling

The amine can be converted into an azide (


). Upon UV irradiation, the azide forms a nitrene that covalently crosslinks to the receptor protein, permanently "tagging" the specific subunit for mass spectrometry analysis.

Detailed Protocol: Competitive Binding Assay

This protocol uses


-

-aminolevamisole to determine if a nematode strain is resistant to Levamisole.[1][2][3]

Objective: Determine the


 of Levamisole by displacing the radiolabeled probe.
Reagents Required:
  • Ligand:

    
    -
    
    
    
    -aminolevamisole (Specific activity > 30 Ci/mmol).
  • Competitor: Unlabeled Levamisole HCl (serial dilutions:

    
     M to 
    
    
    
    M).
  • Tissue: Crude membrane fraction from Haemonchus contortus or C. elegans.

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize nematodes in ice-cold Tris-HCl buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 30,000 x g (30 min) to pellet membranes.

    • Resuspend pellet in buffer to a protein concentration of 1–2 mg/mL.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add:

      • 100

        
        L Membrane suspension.
        
      • 50

        
        L 
        
        
        
        -
        
        
        -aminolevamisole (Final conc. ~5 nM).
      • 50

        
        L Unlabeled Levamisole (varying concentrations).
        
    • Control: Determine "Non-specific binding" by adding excess (100

      
      M) unlabeled Levamisole to a set of tubes.
      
    • Incubate at 25°C for 60 minutes (Equilibrium).

  • Termination & Filtration:

    • Rapidly filter samples through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter).

    • Wash filters 3x with 5 mL ice-cold buffer.

  • Quantification:

    • Place filters in scintillation vials with 5 mL cocktail.

    • Count Radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Levamisole].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Interpretation: If the

      
       of the field strain is significantly higher than the susceptible lab strain, resistance is confirmed.
      

Synthesis Workflow: Creating the Affinity Probe

To use


-Aminolevamisole for target isolation, it must be coupled to a matrix.

Synthesis_Workflow Start Starting Material: m-Aminolevamisole Reaction Coupling Reaction (Nucleophilic Attack by Amine) Start->Reaction pH 8.0 Step1 Activation of Matrix (NHS-Activated Sepharose) Step1->Reaction Wash Blocking & Washing (Ethanolamine quench) Reaction->Wash Product Levamisole-Affinity Resin Wash->Product

Figure 2: Workflow for immobilizing m-Aminolevamisole onto a chromatography matrix.

Safety & Toxicity Considerations

  • Levamisole: Known risk of agranulocytosis (severe leukopenia) in humans/mammals upon chronic exposure. Handle as a toxic substance.

  • 
    -Aminolevamisole: 
    
    • Toxicity: Assume similar or higher toxicity than Levamisole. The aniline moiety can be metabolically activated to reactive intermediates (hydroxylamines).

    • Handling: Use in a fume hood. If using the radiolabeled form (

      
      H), follow strict radiation safety protocols (shielding, waste disposal).
      

References

  • Martin, R. J., et al. (1998). Binding of [3H]m-aminolevamisole to receptors in levamisole-susceptible and -resistant Haemonchus contortus.[1][2][3] International Journal for Parasitology.[2][3][4][5]

  • Sangster, N. C., et al. (1988). Levamisole resistance in Trichostrongylus colubriformis: reduced binding of [3H]m-aminolevamisole. Research in Veterinary Science.

  • Van den Bossche, H., & Janssen, P. A. (1967). The biochemical mechanism of action of the anthelmintic drug tetramisole. Life Sciences.

  • PubChem Compound Summary. (2023). 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline. National Center for Biotechnology Information.

Sources

Structure-activity relationship (SAR) of meta- vs para-substituted aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Switch"

In medicinal chemistry, the aniline moiety is a "structural alert" (toxicophore) often associated with idiosyncratic adverse drug reactions (IADRs), specifically methemoglobinemia and genotoxicity. However, the position of substituents on the aniline ring—specifically meta (3-position) versus para (4-position) —dramatically alters the safety and efficacy profile of the molecule.

This guide objectively compares these two substitution patterns. The core finding is that para-substitution often exacerbates toxicity by blocking the primary detoxification pathway (C-hydroxylation), thereby forcing the system toward N-oxidation and the formation of reactive nitrenium ions. Conversely, meta-substitution frequently acts as a "metabolic switch," preserving the safer para-hydroxylation route while modulating electronic properties (pKa) to improve bioavailability.

Physicochemical Foundations: Electronic Divergence

The distinct behaviors of meta- and para-anilines stem from how substituents interact with the aromatic ring and the nitrogen lone pair. This is quantified by the Hammett equation (


).[1]
Electronic Effects (Resonance vs. Induction)
  • Para-Substitution: Substituents at the para position interact with the amino group via both Induction (

    
    )  and Resonance (
    
    
    
    )
    .
    • Example (Halogens): A para-chloro substituent exerts a strong electron-withdrawing inductive effect (

      
      ) but a weak electron-donating resonance effect (
      
      
      
      ).[2]
  • Meta-Substitution: Substituents at the meta position interact primarily via Induction (

    
    ) . Resonance effects are negligible because the orbital nodes prevent direct conjugation with the amine.
    
Impact on Basicity (pKa)

Basicity dictates the ionization state at physiological pH, influencing membrane permeability and binding affinity.

  • The Observation: Electron-withdrawing groups (EWGs) like Chlorine reduce the basicity of aniline (pKa ~4.6). However, meta-derivatives are typically weaker bases (lower pKa) than para-derivatives.

  • The Mechanism: In meta-chloroaniline, the

    
     effect is unopposed, destabilizing the conjugate acid (anilinium ion). In para-chloroaniline, the 
    
    
    
    effect of the lone pair on the chlorine atom slightly opposes the
    
    
    withdrawal, stabilizing the cation relative to the meta-isomer.

Table 1: Physicochemical Comparison of Chloroanilines

PropertyAnilinem-Chloroanilinep-ChloroanilineSignificance
pKa (Conjugate Acid) 4.603.523.98p-isomer is more basic; m-isomer is less ionized at pH 7.4.
Hammett Constant (

)
0.00


Higher

in meta indicates stronger electron withdrawal.
Lipophilicity (

)
0.901.881.83Negligible difference; sterics/electronics drive the SAR divergence.

Metabolic Fate & Toxicity: The Critical Differentiator

The safety profile is the primary driver for choosing between meta and para substitutions.

The Para-Blockade Effect

Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C9) prefer to oxidize the most electron-rich, sterically accessible position—typically the para carbon.

  • Meta-Substituted Anilines: The para position remains open. CYPs perform C-hydroxylation to form 4-amino-phenols (e.g., 4-amino-2-chlorophenol). These are rapidly conjugated (glucuronidation/sulfation) and excreted. (Safe Route)

  • Para-Substituted Anilines: The para position is blocked. CYPs are forced to attack the nitrogen atom (N-hydroxylation ). This forms hydroxylamines (

    
    ), which oxidize to nitroso species and reactive nitrenium ions. These electrophiles bind covalently to DNA (genotoxicity) or oxidize hemoglobin (methemoglobinemia). (Toxic Route) 
    
Visualization of Metabolic Pathways

The following diagram illustrates the "Metabolic Switch" mechanism.

MetabolicPathways Start Substituted Aniline Meta Meta-Substituted (Para-position OPEN) Start->Meta SAR Choice Para Para-Substituted (Para-position BLOCKED) Start->Para SAR Choice CHydrox C-Hydroxylation (CYP450) Meta->CHydrox Major Pathway Phenol Aminophenol Metabolite CHydrox->Phenol Excretion Conjugation & Excretion (SAFE) Phenol->Excretion NHydrox N-Hydroxylation (CYP450) Para->NHydrox Forced Pathway Hydroxylamine Hydroxylamine (R-NHOH) NHydrox->Hydroxylamine Nitroso Nitroso / Nitrenium Ion (Electrophile) Hydroxylamine->Nitroso Oxidation Toxicity DNA Adducts & Methemoglobinemia Nitroso->Toxicity Covalent Binding

Figure 1: Comparative metabolic fate. Meta-substitution preserves the safe C-hydroxylation pathway, whereas para-substitution promotes toxic N-oxidation.

Experimental Protocols

To validate these SAR differences in a drug discovery campaign, two assays are essential: Microsomal Stability (to determine clearance rate) and GSH Trapping (to quantify reactive metabolite formation).

Protocol A: Comparative Microsomal Stability Assay

This protocol determines if the substitution pattern protects the molecule from rapid metabolic clearance.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: m-chloroaniline and p-chloroaniline (1 µM final conc).

  • Internal Standard: Diclofenac or Warfarin.

Workflow:

  • Pre-Incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    • 
      .
      

Expected Outcome:

  • Meta-anilines often show higher

    
     (faster clearance) due to the accessible para-position.
    
  • Para-anilines may show increased metabolic stability (lower

    
    ) but higher toxicity risk.
    
Protocol B: Reactive Metabolite Trapping (GSH Adducts)

This is the definitive test for the "Toxic Route" described in Section 3.

Workflow Modifications:

  • Follow the Microsomal Stability protocol above.

  • Add Trapping Agent: Supplement the incubation mixture with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) .

  • Detection: Use LC-MS/MS to scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).

  • Interpretation:

    • High GSH Adducts: Indicates formation of reactive quinone imines or nitrenium ions. (Expect high levels for p-substituted anilines).

    • Low/No Adducts: Indicates "clean" metabolism. (Expect for m-substituted anilines).

Decision Framework for Drug Design

When optimizing an aniline-containing lead, use this logic flow to balance potency with safety.

SAR_Decision_Tree Root Aniline Pharmacophore Required? Isostere Replace with Isostere (e.g., Aminopyridine) Root->Isostere No (Avoid Alert) Subst Analyze Substitution Pattern Root->Subst Yes (Essential for Binding) Para Para-Substitution (e.g., -Cl, -F, -CH3) Subst->Para Potency Driven Meta Meta-Substitution (e.g., -Cl, -CF3) Subst->Meta Safety Driven ParaCheck Check Ames & Methemoglobin Para->ParaCheck MetaCheck Check Metabolic Stability Meta->MetaCheck Safe Progress to Lead Opt ParaCheck->Safe Negative Tox Risk High Attrition Risk ParaCheck->Risk Positive Tox Block Block Metabolic Soft Spot? MetaCheck->Block Unstable (High CL) MetaCheck->Safe Stable Block->Meta Add blocking group (e.g., F) at Para

Figure 2: SAR Decision Tree for mitigating aniline toxicity risks.

Comparative Data Summary

The following data aggregates toxicological findings for chloroaniline isomers, serving as a benchmark for aniline SAR.

MetricPara-ChloroanilineMeta-ChloroanilineOrtho-Chloroaniline
Methemoglobin Potency High (Most Potent)ModerateLow
Genotoxicity (Ames) Positive (Mutagenic)Inconsistent/WeakNegative
Carcinogenicity (Rodent) Positive (Spleen/Liver)EquivocalNegative
Primary Metabolite N-hydroxy-4-chloroaniline (Toxic)4-amino-2-chlorophenol (Safe)4-amino-3-chlorophenol
Structural Alert Status Red Flag Amber FlagGreen/Amber Flag

Key Takeaway: While para-substitution might offer superior ligand-receptor binding due to geometry, the toxicological penalty is often too high. Meta-substitution offers a viable compromise, maintaining the aromatic amine character while enabling safer metabolic clearance.

References

  • National Toxicology Program (NTP). (1998).[3] Comparative Toxicity Studies of o-, m-, and p-Chloroaniline Administered by Gavage to F344/N Rats and B6C3F1 Mice.[4] Toxicity Report Series. Link

  • Kalgutkar, A. S. (2015).[5] Designing around Structural Alerts in Drug Discovery. In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[6] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Chhabra, R. S., et al. (1990).[7] Comparative carcinogenicity of p-chloroaniline and p-chloroaniline hydrochloride in rats and mice. Food and Chemical Toxicology. Link

  • Cnubben, N. H., et al. (1995).[8] The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines.[8] Biochemical Pharmacology.[8][9] Link

Sources

A Senior Application Scientist's Guide to Validating DNA Binding Affinity of Dihydroimidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Dihydroimidazo[2,1-b]thiazoles and the DNA Imperative

The dihydroimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2][3] A significant portion of the therapeutic potential of these compounds is predicated on their ability to interact with biological macromolecules. Deoxyribonucleic acid (DNA) is a primary target for a vast array of therapeutic agents.[4] Consequently, for any novel dihydroimidazo[2,1-b]thiazole series with suspected anticancer or antimicrobial activity, rigorously validating and quantifying its DNA binding affinity is not merely a characterization step; it is a critical pillar in establishing its mechanism of action and guiding its journey from a promising hit to a viable clinical candidate.

This guide provides an in-depth comparison of key biophysical techniques used to validate and quantify the interaction between small molecules, such as dihydroimidazo[2,1-b]thiazoles, and DNA. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each method serves as a self-validating system. Our focus will be on three core solution-phase techniques: Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Circular Dichroism (CD), supplemented by the valuable predictive power of in-silico Molecular Docking.

The Overall Validation Workflow

Validation_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis cluster_1 Phase 2: Quantitative Biophysical Characterization cluster_2 Phase 3: Structural & In-Silico Validation A Compound Synthesis & Purification B UV-Vis Spectroscopy (Preliminary Interaction Check) A->B Is there a spectral shift upon DNA addition? C Fluorescence Spectroscopy (Binding Affinity & Mode) B->C D Isothermal Titration Calorimetry (ITC) (Gold-Standard Thermodynamics) B->D E Circular Dichroism (CD) (DNA Conformational Changes) B->E G Comprehensive Data Analysis (Binding Constant, Stoichiometry, Mode) C->G D->G E->G F Molecular Docking (Predict Binding Pose & Energy) F->G Corroborate experimental data

Caption: A multi-phase workflow for validating small molecule-DNA interactions.

Fluorescence Spectroscopy: A High-Sensitivity Probe of Binding Events

Fluorescence spectroscopy is an exceptionally sensitive technique for studying ligand-DNA interactions.[4] Its utility stems from monitoring changes in the fluorescence properties of either the intrinsic fluorescence of the compound (if fluorescent) or, more commonly, a fluorescent probe that is displaced from or quenched upon interaction with the DNA-ligand complex.

Expertise & Causality: Why Choose This Method?

We often begin with a competitive binding assay using a well-characterized DNA intercalator like Ethidium Bromide (EtBr). EtBr exhibits a significant increase in fluorescence quantum yield upon intercalation into the DNA double helix. The causality we exploit is this: if our dihydroimidazo[2,1-b]thiazole compound binds to DNA, it will displace the EtBr, leading to a measurable quenching of the EtBr fluorescence. This quenching is directly proportional to the extent of binding, allowing us to calculate the binding affinity of our test compound. This approach is not only sensitive but also provides initial clues about the binding mode. Significant quenching suggests a competitive binding mode, likely intercalation or major groove binding that sterically hinders the intercalator.

Experimental Protocol: EtBr Displacement Assay

This protocol is designed to be self-validating by including critical controls.

Materials:

  • Dihydroimidazo[2,1-b]thiazole compound stock solution (e.g., 1 mM in DMSO).

  • Calf Thymus DNA (ctDNA) stock solution (concentration determined by UV absorbance at 260 nm).

  • Ethidium Bromide (EtBr) stock solution.

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

Step-by-Step Methodology:

  • Preparation of DNA-EtBr Complex: In a quartz cuvette, prepare a solution containing a fixed concentration of ctDNA and EtBr in Tris-HCl buffer. A common starting point is 20 µM ctDNA and 2 µM EtBr.

  • System Equilibration: Incubate the DNA-EtBr solution at room temperature for 10-15 minutes to ensure complete binding and a stable initial fluorescence signal.

  • Baseline Fluorescence Measurement: Place the cuvette in a spectrofluorometer. Excite the sample at the appropriate wavelength for EtBr (e.g., 520 nm) and record the emission spectrum (typically 550-650 nm). The peak fluorescence intensity (around 600 nm) is your F₀ (initial fluorescence).

  • Titration with Dihydroimidazo[2,1-b]thiazole: Add small aliquots (e.g., 2 µL) of the dihydroimidazo[2,1-b]thiazole stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the new fluorescence intensity (F).

  • Control for Inner Filter Effect: In a separate cuvette containing only EtBr in buffer (no DNA), perform the same titration with your compound. Any decrease in fluorescence here is due to the compound absorbing either the excitation or emission light (Inner Filter Effect) and must be corrected for in the primary data.

  • Data Analysis: Correct the observed fluorescence intensities (F) for any inner filter effects. Plot the fluorescence quenching (F₀/F) versus the concentration of the dihydroimidazo[2,1-b]thiazole compound. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv) and subsequently the binding constant (Ka) using established models.[5]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC stands as the gold standard for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[6][7] This allows for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding from a single experiment.[8]

Expertise & Causality: Why Choose This Method?

The power of ITC lies in its ability to provide a complete thermodynamic profile of the interaction.[9] It is a label-free, in-solution technique that requires no modification of the interacting partners. The causality is fundamental: every binding event has a unique thermodynamic signature.

  • Enthalpy (ΔH): Reflects the heat change from making and breaking bonds (e.g., hydrogen bonds, van der Waals forces).

  • Entropy (ΔS): Reflects the change in disorder, often driven by the release of water molecules from the binding interface (the hydrophobic effect).

By measuring these parameters, we can understand the driving forces behind the binding. For instance, a binding event that is primarily enthalpy-driven suggests strong hydrogen bonding or electrostatic interactions, whereas an entropy-driven interaction points towards hydrophobic effects playing a key role. This level of detail is invaluable for structure-activity relationship (SAR) studies in drug development.

ITC_Data_Flow cluster_0 Derived Parameters A Raw ITC Data (Heat Pulses vs. Time) B Integrated Heat per Injection (kcal/mol) A->B Integration C Binding Isotherm (Heat vs. Molar Ratio) B->C Plotting D Thermodynamic Parameters C->D Non-linear Regression Fit (Binding Model) Kd Binding Affinity (Kd) D->Kd n Stoichiometry (n) D->n dH Enthalpy (ΔH) D->dH dS Entropy (ΔS) D->dS

Sources

Crystal structure analysis of 6-aryl-5,6-dihydroimidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Crystallography vs. Spectroscopic Methods

Strategic Importance & Structural Context

The 6-aryl-5,6-dihydroimidazo[2,1-b]thiazole scaffold represents a critical pharmacophore in medicinal chemistry, distinct from both its fully aromatic analog and its tetrahydro-progenitor, Levamisole.

While Levamisole (2,3,5,6-tetrahydro) is a well-known immunomodulator and anthelmintic, the 5,6-dihydro variant—where the thiazole ring remains aromatic while the imidazole ring is saturated—offers a unique "half-flat, half-puckered" topology. This saturation at positions 5 and 6 creates a chiral center at C6 , making the determination of absolute configuration (R vs. S) the single most critical analytical task.

The Problem: In drug development, enantiomers of this scaffold exhibit drastically different binding affinities to targets like DNA gyrase or specific kinases. Standard spectroscopic methods (NMR, IR) often fail to unambiguously distinguish enantiomers or predict the specific ring-puckering conformation adopted in the solid state, which is the bioactive conformation in many docking scenarios.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) to demonstrate why crystallographic analysis remains the non-negotiable gold standard for this specific heterocycle.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following matrix evaluates the utility of three primary structural determination methods for 6-aryl-5,6-dihydroimidazo[2,1-b]thiazoles.

FeatureSC-XRD (Gold Standard) NMR (1H/13C/NOESY) DFT (Computational)
Primary Output 3D Atomic Coordinates, Packing, Absolute Config.Connectivity, Solution Conformation, Purity.Energy Minima, HOMO-LUMO, Predicted Geometry.[1]
Chirality Determination Unambiguous (via Flack Parameter).Ambiguous (Requires Chiral Shift Reagents).N/A (Must assume input chirality).
Ring Conformation Exact experimental puckering angles.Averaged over time (fast exchange).Theoretical "gas phase" minimum (ignores lattice forces).
Sample Requirement Single Crystal (~0.1–0.3 mm).~5-10 mg dissolved in solvent.High-performance computing cluster.
Limitation Crystal growth is the bottleneck.Cannot see "locked" solid-state conformation.Accuracy depends on basis set (e.g., B3LYP/6-31G*).
Expert Insight: Why SC-XRD Wins

For the 5,6-dihydro scaffold, the protons at C5 are diastereotopic, appearing as an ABX system in 1H NMR due to the adjacent chiral C6. While NMR confirms the presence of the chiral center, it cannot tell you if you have the (R) or (S) enantiomer without complex derivatization. SC-XRD provides the absolute configuration directly using the anomalous scattering of the Sulfur atom in the thiazole ring.

Structural Nuances & Experimental Data

When analyzing the crystal structure of these compounds, three specific geometric parameters define the molecule's integrity.

A. The Bridgehead Planarity

The nitrogen at position 4 (bridgehead) is part of the aromatic thiazole ring. In the 5,6-dihydro scaffold, this nitrogen must remain essentially planar (sp2 hybridized) to maintain conjugation with the thiazole sulfur.

  • Target Value: Sum of angles around N4 ≈ 360°.

  • Observation: If the sum deviates significantly (<355°), it suggests pyramidalization, indicating steric strain or synthesis errors.

B. The Imidazole Ring Puckering

Unlike the flat thiazole ring, the saturated imidazo-ring (C5-C6) adopts an envelope conformation .

  • Critical Observation: The C6 atom (bearing the aryl group) is usually the "flap" of the envelope, deviating from the mean plane of the N4-C7a-N1 system.

C. Bond Length Validation Table

Use the following reference values to validate your solved structure. Deviations >0.03 Å suggest disorder or refinement issues.

BondTypical Length (Å)Structural Logic
C(2)-C(3) 1.34 - 1.36Double bond character (Thiazole aromaticity).
C(7a)-N(4) 1.38 - 1.40Partial double bond character (Resonance).
C(5)-C(6) 1.52 - 1.55Typical sp3-sp3 single bond.
C(6)-Aryl 1.50 - 1.52Rotatable bond connecting the chiral center.
C-S (Thiazole) 1.72 - 1.75Standard aromatic C-S bond.
Experimental Protocol: Synthesis to Crystal

To obtain diffraction-quality crystals of 6-aryl-5,6-dihydroimidazo[2,1-b]thiazoles, one must navigate their solubility profile: they are often hydrophobic but polar enough to resist simple hexane precipitation.

Workflow Diagram: Synthesis & Crystallization

G Start Start: 2-Aminothiazole Step1 Hantzsch Condensation (Reflux in EtOH) Start->Step1 Reactant Phenacyl Bromide (Alpha-Halo Ketone) Reactant->Step1 Intermediate Intermediate Salt Step1->Intermediate Reduction Reduction/Cyclization (NaBH4 or intramolecular) Intermediate->Reduction Cyclization Crude Crude 5,6-Dihydro Product Reduction->Crude Purification Column Chromatography (EtOAc:Hexane) Crude->Purification Crystallization Slow Evaporation (Acetone/EtOH) Purification->Crystallization High Purity Req. XRD SC-XRD Analysis Crystallization->XRD Single Crystal

Figure 1: Optimized workflow from raw materials to diffraction-quality single crystals.

Detailed Crystallization Methodology

Objective: Grow a single crystal >0.1 mm in 3 dimensions.

  • Purity Check: Ensure the compound is >98% pure via HPLC/NMR. Impurities poison crystal growth faces.

  • Solvent Selection:

    • Primary Solvent: Acetone or Ethanol (Good solubility).

    • Antisolvent: Hexane or Diethyl Ether (Poor solubility).

  • The "Vapor Diffusion" Technique (Recommended):

    • Dissolve 10 mg of the compound in 1 mL of Acetone in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Hexane.

    • Cap the large jar tightly.

    • Mechanism:[2][3] Hexane vapor slowly diffuses into the acetone, gently lowering solubility and forcing nucleation without trapping solvent bubbles.

  • Harvesting: Crystals usually form within 24-72 hours as colorless prisms.

Logic of Structural Validation

Once the structure is solved, it must be validated against biological data. The crystal structure is not just a static image; it is the input for docking studies.

Pathway: From Crystal to Bioactivity

Validation XRD_Data SC-XRD CIF File (Experimental) Chirality Absolute Config (R vs S determined) XRD_Data->Chirality Flack Parameter Geometry Ring Puckering (Envelope Conformation) XRD_Data->Geometry Bond Angles Docking Molecular Docking (Target: DNA Gyrase/Kinase) Chirality->Docking Rigid Receptor Fit Geometry->Docking Correlation Structure-Activity Relationship (SAR) Docking->Correlation Predicted Affinity Bioassay In Vitro Bioassay (MIC / IC50) Bioassay->Correlation Actual Potency

Figure 2: The critical role of crystallographic data in validating Structure-Activity Relationships (SAR).

References
  • Andreani, A., et al. (2016). "Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents." Bioorganic & Medicinal Chemistry.

  • Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some new imidazo[2,1-b]thiazole derivatives." Molecules.

  • Robert, J. M., et al. (2009). "Structural determinants of imidazo[2,1-b]thiazole derivatives for cytotoxic activity." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "6-phenyl-5,6-dihydroimidazo[2,1-b]thiazole."[4] National Center for Biotechnology Information.

  • Naveen, S., et al. (2016). "Crystal structure and Hirshfeld surface analysis of imidazo[2,1-b]thiazoles." Acta Crystallographica Section E.

Sources

Safety Operating Guide

Operational Disposal Guide: 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

[1][2]

Executive Summary & Immediate Directives

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (CAS: 861206-26-0) is a heterocyclic amine derivative often used as a scaffold in drug discovery (specifically in the synthesis of anthelmintics or kinase inhibitors).[1][2]

Due to the presence of the aniline moiety and the imidazothiazole core , this compound must be treated as a sensitizing toxicant and a potential environmental hazard. It is not a standard RCRA P-listed or U-listed waste by specific name, but it must be managed as Hazardous Chemical Waste destined for high-temperature incineration.[2]

Critical Safety Data
ParameterSpecification
CAS Number 861206-26-0
Molecular Formula C₁₁H₉N₃S
Physical State Solid (Powder/Crystal)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Potential Sensitizer (Aniline derivative).[1][2]
Disposal Method High-Temperature Incineration (Do not sewer; Do not trash).[1][2]
Incompatibility Strong Oxidizers (Exothermic reaction), Acids (Salt formation), Nitrates .

Hazard Identification & Causality (Why We Dispose This Way)

To ensure a self-validating safety protocol, one must understand the causality of the hazards. We do not simply follow rules; we mitigate specific chemical behaviors.[2][3][4][5][6][7]

The Aniline Moiety Risk

The "aniline" portion of the molecule (aminophenyl group) introduces a risk of Methemoglobinemia (interference with oxygen transport in blood) if absorbed in high quantities, though this is more potent in liquid aniline. In solid derivatives, the primary risk shifts to skin sensitization and aquatic toxicity .

  • Operational Implication: All waste containers must be sealed to prevent dust generation. Double-gloving is mandatory to prevent transdermal absorption.[2]

The Imidazothiazole Core Risk

This core is biologically active (related to Levamisole).[2] It can modulate immune responses or act on nervous systems of invertebrates.[2]

  • Operational Implication: Release into the environment (drains) is strictly prohibited to prevent disruption of local aquatic ecosystems.

Chemical Reactivity

As a base, this compound will react with acids to form salts.[2] While not explosive, mixing with strong oxidizers (e.g., permanganates, peroxides) can lead to rapid oxidation and heat generation.

  • Operational Implication: Waste streams containing this compound must be segregated from Oxidizing Waste streams.[2]

Pre-Disposal Treatment & Segregation (The Self-Validating System)[2]

A Self-Validating System ensures that the workflow itself prevents common errors.[1] For this compound, we utilize the "Source-Segregate-Seal" protocol.[2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.[2]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[2]

  • Hands:

    • Standard Handling: Double Nitrile gloves (0.11 mm min thickness).[2]

    • Solution Handling (Organic Solvents): Silver Shield® or Laminate gloves if dissolved in penetrating solvents like DCM or Methanol.[2]

Waste Stream Segregation
Waste TypeContainer TypeSegregation Rule
Solid Waste (Pure compound, contaminated wipes)Wide-Mouth HDPE Jar Keep separate from Sharps and Biohazard waste.[1][2]
Liquid Waste (Mother liquor, HPLC effluent)Amber Glass or HDPE Carboy pH Check Required. Ensure pH is 6-10.[1][2] Do not mix with Oxidizers (Nitric Acid, Peroxides).
Sharps (Contaminated needles)Hard-Walled Sharps Container Label as "Chemically Contaminated Sharps".[1][2]

Step-by-Step Disposal Protocol

Phase A: Solid Waste Disposal
  • Container Selection: Use a wide-mouth HDPE container. The wide mouth minimizes the risk of spilling powder during transfer (Engineering Control).

  • Transfer: Transfer the solid waste into the container inside a chemical fume hood.

  • Wipe Down: Wipe the exterior of the waste container with a solvent-dampened wipe (Ethanol) to remove any invisible dust residues.[2] Dispose of this wipe into the container.

  • Labeling: Apply the Hazardous Waste Label immediately.

    • Constituents: "3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][5][8][9]

Phase B: Liquid Waste (Solutions)[1][2]
  • Compatibility Check: Before adding to a central organic waste carboy, verify the carboy does not contain strong oxidizers.[2]

  • Solvent Carrier: Identify the solvent (e.g., DMSO, Methanol). The waste tag must list the solvent % and the solute %.

  • Funnel Use: Use a funnel with a lid/latch to prevent evaporation of the carrier solvent.[2]

  • Secondary Containment: All liquid waste containers must sit in a tray capable of holding 110% of the container's volume.

Phase C: Empty Container Management (Triple Rinse)
  • Rinse 1: Add a small volume of compatible solvent (e.g., Methanol) to the empty original vial. Cap and shake. Pour into Liquid Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacement: Cross out the original label. Mark as "Triple Rinsed - Empty".

  • Disposal: Discard uncapped vial in standard glass trash (unless local EHS requires treated glass disposal).

Visualized Workflow (Decision Tree)

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflowStartWaste Generation:3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)anilineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Wipes, PPE)StateCheck->SolidLiquidLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidSolidContainerContainer:Wide-Mouth HDPE JarSolid->SolidContainerSegregationCRITICAL: Segregate fromOxidizers & Strong AcidsLiquid->SegregationLabelingLabeling:Full Chemical Name + 'Toxic'SolidContainer->LabelingLiquidContainerContainer:Amber Glass/HDPE CarboyLiquidContainer->LabelingSegregation->LiquidContainerDisposalFinal Disposal:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision tree for the segregation and packaging of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline waste.

Regulatory Compliance & Spill Response

Regulatory Codes[1][2]
  • RCRA (USA): Not P-listed or U-listed.[1][2] Manage as Non-Listed Hazardous Waste due to toxicity characteristics.[2]

  • DOT (Transport): Likely regulates as UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on quantity and formulation.

  • EPA Waste Code Suggestion: If the waste stream is ignitable (due to solvent), use D001 . If only toxic, use state-specific codes for "Toxic Organic" or generic "Non-Regulated Chemical Waste" managed via incineration.[2]

Emergency Spill Response
  • Evacuate: Move personnel away from the immediate area.

  • PPE: Don double nitrile gloves, lab coat, goggles, and N95 mask.

  • Contain: If liquid, dike with absorbent pads.[2] If solid, cover with a damp paper towel to prevent dust.[2]

  • Clean: Scoop up material (do not dry sweep dust).[2] Place in a hazardous waste bag.

  • Decontaminate: Wash surface with soap and water.[2][3][5] Collect wash water as hazardous waste.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3312672, 3-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[2] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.